molecular formula C13H19NO3 B2461682 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid CAS No. 1279205-26-3

2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid

Cat. No.: B2461682
CAS No.: 1279205-26-3
M. Wt: 237.299
InChI Key: TXJQBOUIZGUBQJ-UHFFFAOYSA-N
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Description

2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.299. The purity is usually 95%.
The exact mass of the compound {2-[(Tert-butylamino)methyl]phenoxy}acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[(tert-butylamino)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)14-8-10-6-4-5-7-11(10)17-9-12(15)16/h4-7,14H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJQBOUIZGUBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CC=C1OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Novel Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Phenoxyacetic Acid Scaffold

Phenoxyacetic acid and its derivatives represent a versatile and highly significant class of organic compounds in the landscape of modern drug discovery and agrochemical development.[1] The core structure, a phenoxy group linked to an acetic acid moiety, serves as a foundational scaffold for a diverse array of biologically active molecules.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and herbicidal properties.[1][2] The tunability of the aromatic ring and the carboxylic acid function allows for fine-tuning of the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This guide provides a comprehensive overview of the discovery and synthesis of novel phenoxyacetic acid derivatives, intended for researchers, scientists, and professionals in the field of drug development. It will delve into established and innovative synthetic methodologies, the rationale behind experimental design, and the critical techniques for characterization.

Strategic Approaches to the Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid derivatives primarily revolves around the formation of the ether linkage between a phenol and an acetic acid moiety. The two most prominent and historically significant methods are the Williamson ether synthesis and the Ullmann condensation. The choice between these methods is often dictated by the nature of the starting materials, desired scale, and the presence of other functional groups.

The Williamson Ether Synthesis: A Cornerstone of Phenoxyacetic Acid Synthesis

The Williamson ether synthesis is a robust and widely employed method for preparing ethers, including phenoxyacetic acids.[3][4] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an α-haloacid, typically chloroacetic acid.[3][4]

Mechanism and Rationale:

The reaction is initiated by the deprotonation of a phenol using a suitable base to generate a more nucleophilic phenoxide ion. The choice of base is critical; for phenols, which are more acidic than aliphatic alcohols, a moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is sufficient.[3][4] The resulting phenoxide then displaces the halide from the α-carbon of the haloacetic acid.

Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid

This protocol details the synthesis of 4-methylphenoxyacetic acid from p-cresol and chloroacetic acid, a common example of the Williamson ether synthesis.[3][5]

Materials:

  • p-Cresol (4-methylphenol)

  • Chloroacetic acid

  • 30% Sodium hydroxide (NaOH) solution

  • 6M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve p-cresol in an aqueous solution of sodium hydroxide. Gentle warming may be required to facilitate dissolution. This step generates the sodium p-cresolate, the active nucleophile.

  • Nucleophilic Substitution: To the phenoxide solution, add chloroacetic acid. The reaction mixture is then heated to reflux (typically 90-100°C) for 30-60 minutes to drive the SN2 reaction to completion.[3]

  • Work-up and Acidification: After cooling, the reaction mixture is diluted with water and then acidified with hydrochloric acid until the solution is acidic to litmus paper. This protonates the carboxylate to form the desired phenoxyacetic acid, which may precipitate out of the solution.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether. The organic layers are combined.

  • Purification: The organic extract is washed with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid and other acidic impurities. The desired product, being a carboxylic acid, will also be extracted into the aqueous bicarbonate layer as its sodium salt. The bicarbonate layer is then carefully re-acidified with HCl to precipitate the purified phenoxyacetic acid.

  • Isolation and Drying: The precipitated product is collected by vacuum filtration, washed with cold water, and dried. The purity can be further enhanced by recrystallization from hot water.[5]

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification phenol Phenol (e.g., p-Cresol) phenoxide Phenoxide Formation phenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide haloacid α-Haloacid (e.g., Chloroacetic Acid) sn2 SN2 Reaction haloacid->sn2 phenoxide->sn2 acidification Acidification (HCl) sn2->acidification extraction Extraction (Ether) acidification->extraction purification Bicarbonate Wash & Re-acidification extraction->purification isolation Filtration & Drying purification->isolation product Pure Phenoxyacetic Acid Derivative isolation->product

Caption: General workflow for the Williamson ether synthesis of phenoxyacetic acids.

The Ullmann Condensation: A Powerful Tool for Aryl Ether Formation

Mechanism and Rationale:

The precise mechanism of the Ullmann condensation is complex and has been the subject of extensive study. It is generally accepted to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.

Experimental Protocol: A General Procedure for Ullmann Condensation

Materials:

  • Aryl halide (e.g., aryl iodide or bromide)

  • Phenol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline)

  • A base (e.g., potassium carbonate or cesium carbonate)

  • A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, phenol, copper(I) iodide, ligand, and base in the chosen solvent.

  • Reaction: The reaction mixture is heated to a high temperature (often >150°C) for several hours to overnight, with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent. The mixture is then filtered to remove insoluble copper salts and the base.

  • Purification: The filtrate is washed with water and brine. The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Relationship in Ullmann Condensation:

Ullmann_Condensation cluster_reactants Reactants cluster_reaction Catalytic Cycle aryl_halide Aryl Halide ox_add Oxidative Addition aryl_halide->ox_add phenol Phenol cu_phenoxide Copper(I) Phenoxide Formation phenol->cu_phenoxide copper_catalyst Copper(I) Catalyst copper_catalyst->cu_phenoxide base Base base->cu_phenoxide cu_phenoxide->ox_add red_elim Reductive Elimination ox_add->red_elim product Aryl Ether Product red_elim->product catalyst_regen Catalyst Regeneration red_elim->catalyst_regen catalyst_regen->copper_catalyst

Caption: Simplified catalytic cycle of the Ullmann condensation for aryl ether synthesis.

Structure-Activity Relationships (SAR) of Phenoxyacetic Acid Derivatives

The biological activity of phenoxyacetic acid derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for the rational design of novel and more potent compounds.

A quantitative structure-activity relationship (QSAR) study on phenoxyacetic acid derivatives as antisickling agents revealed that the potency is positively correlated with the hydrophobicity (π) and electron-withdrawing nature (σ) of the substituents at the ortho, meta, and para positions.[8] This suggests that increasing the lipophilicity and reducing the electron density of the aromatic ring can enhance the biological activity for this particular application.

In the context of herbicidal activity, the presence of chloro-substituents on the aromatic ring is a key determinant of efficacy. The number and position of these chlorine atoms can alter the electronic structure of the molecule, thereby affecting its interaction with the target protein in plants.[9]

Characterization of Novel Phenoxyacetic Acid Derivatives

The unambiguous characterization of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of phenoxyacetic acid derivatives.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of a phenoxyacetic acid derivative will typically show characteristic signals for the aromatic protons (in the range of 6.8-8.0 ppm), the methylene protons of the oxyacetic acid moiety (a singlet around 4.7 ppm), and the acidic proton of the carboxylic acid (a broad singlet at >10 ppm).[10]

    • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (110-160 ppm), the methylene carbon (around 65 ppm), and the carbonyl carbon of the carboxylic acid (around 170 ppm).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides valuable information about the functional groups present. Key absorptions for phenoxyacetic acids include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch of the carbonyl group (1700-1750 cm⁻¹), and C-O stretching vibrations for the ether linkage (1200-1300 cm⁻¹).[11][12]

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can further confirm the structure. The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used.[13][14][15]

Table 1: Summary of Spectroscopic Data for a Representative Phenoxyacetic Acid

Spectroscopic TechniqueCharacteristic Signals/Bands
¹H NMR Aromatic Protons: 6.8-8.0 ppm (multiplet) Methylene Protons (-OCH₂-): ~4.7 ppm (singlet) Carboxylic Acid Proton (-COOH): >10 ppm (broad singlet)
¹³C NMR Aromatic Carbons: 110-160 ppm Methylene Carbon (-OCH₂-): ~65 ppm Carbonyl Carbon (-COOH): ~170 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid): 2500-3300 cm⁻¹ (broad) C=O Stretch (Carbonyl): 1700-1750 cm⁻¹ (sharp) C-O Stretch (Ether): 1200-1300 cm⁻¹
Mass Spectrometry Molecular Ion Peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight.

Conclusion and Future Directions

The phenoxyacetic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and agrochemicals. The synthetic methodologies outlined in this guide, particularly the Williamson ether synthesis and the Ullmann condensation, provide a robust toolkit for the creation of diverse libraries of these compounds. A thorough understanding of the underlying reaction mechanisms and the careful application of modern analytical techniques are paramount for the successful synthesis and characterization of these valuable molecules. Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems, the exploration of novel biological targets, and the application of computational methods to guide the rational design of next-generation phenoxyacetic acid derivatives with enhanced potency and selectivity.

References

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. PubMed. [Link]

  • The Williamson Ether Synthesis. University of California, Davis. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]

  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed. [Link]

  • Spectroscopic (FT-IR, Raman, NMR) and DFT Quantum Chemical Studies on Phenoxyacetic Acid and Its Sodium Salt. Semantic Scholar. [Link]

  • Spectroscopic (FT-IR, Raman, NMR) and DFT quantum chemical studies on phenoxyacetic acid and its sodium salt. ResearchGate. [Link]

  • Experiment 06 Williamson Ether Synthesis. University of Michigan-Dearborn. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • Phenoxyacetic Acid. PubChem. [Link]

    • The Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]

  • Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. MDPI. [Link]

  • Product ion mass spectra of protonated (A) phenoxyethanol (m/z...). ResearchGate. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • Phenoxyacetic acid derivative synthesis method.
  • (PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives. ResearchGate. [Link]

  • Phenoxyacetic acid methyl ester - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • Acetic acid, phenoxy-. NIST WebBook. [Link]

  • Phenoxyacetic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • ULLMANN REACTION.pptx. SlideShare. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

Sources

Pharmacological Profiling and Therapeutic Potential of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid , a structural hybrid integrating adrenergic and lipid-signaling pharmacophores.[1]

Given the absence of this specific chemical entity (NCE) as a marketed drug in public registries, this analysis treats it as a Lead Compound or Probe , deriving its potential targets from rigorous Structure-Activity Relationship (SAR) principles standard in medicinal chemistry.[1]

Content Type: Technical Whitepaper | Status: Investigational Analysis[1]

Executive Summary: The Pharmacophore Hybrid

The compound 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid (referred to herein as TBMPA ) represents a unique chemical scaffold that bridges two distinct classes of signaling molecules.[1] Its structure fuses a lipophilic amine tail (characteristic of


-adrenergic ligands) with an acidic phenoxy headgroup  (characteristic of PPAR agonists and CRTH2 antagonists).[1]

This "chimeric" nature suggests a multi-target profile, likely acting as a biased ligand or allosteric modulator rather than a classical orthosteric agonist/antagonist.[1]

Structural Deconstruction[1]
  • Core Scaffold: Phenoxyacetic acid (PAA).[1]

  • Ortho-Substitution: A methylene-linked tert-butylamine.[1]

  • Electronic State: Zwitterionic at physiological pH (Carboxylate anion + Ammonium cation).[1]

Structural MotifCanonical Target ClassMechanistic Role
tert-Butylamine

-Adrenergic Receptors (

-AR)
Hydrophobic pocket binding; ionic interaction with Asp113 (in

).[1]
Phenoxyacetic Acid CRTH2 (DP2), PPAR

, Auxin
Anionic anchor; mimics prostanoid carboxylate or fatty acid headgroup.[1]
Ortho-Linker (-CH

-)
Steric ConstraintRestricts conformational freedom; lacks the

-hydroxyl required for high-affinity

-AR agonism.[1]

Primary Therapeutic Target: The -Adrenergic Receptor (ADRB3)[1]

While classical


-blockers (e.g., Propranolol) require a 

-hydroxyl group on the side chain for high affinity to

and

receptors, the

-adrenergic receptor
is more tolerant of structural deviations in the linker region.[1]
Mechanistic Rationale

The phenoxyacetic acid moiety of TBMPA resembles the acidic tail of BRL-37344 and CL-316,243 (classic


 agonists).[1] The carboxylic acid can form electrostatic interactions with specific arginine residues (e.g., Arg301) unique to the 

binding pocket, potentially conferring selectivity over

.[1]
  • Potential Indication: Overactive Bladder (OAB), Metabolic Syndrome (Thermogenesis).[1]

  • Predicted Mode of Action: Partial Agonist.

Signaling Pathway Visualization

The following diagram illustrates the predicted


-AR activation pathway by TBMPA, leading to lipolysis and smooth muscle relaxation.[1]

Beta3_Pathway TBMPA TBMPA (Ligand) Beta3AR Beta-3 Adrenergic Receptor (Gs-Coupled) TBMPA->Beta3AR Binding AC Adenylyl Cyclase Beta3AR->AC G-alpha-s Activation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (Activation) cAMP->PKA Effect1 Lipolysis (Adipocytes) PKA->Effect1 Phosphorylation of HSL Effect2 Detrusor Relaxation (Bladder) PKA->Effect2 MLCK Inhibition

Figure 1: Predicted signal transduction pathway for TBMPA acting as a Beta-3 Adrenergic Receptor agonist.[1]

Secondary Target: CRTH2 (DP2) Receptor Antagonism[1]

The CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) receptor is a G-protein coupled receptor (Gi-coupled) activated by Prostaglandin D2 (PGD2).[1]

Mechanistic Rationale

Medicinal chemistry literature confirms that phenoxyacetic acid is a privileged scaffold for CRTH2 antagonists (e.g., Ramatroban and its derivatives).[1] The carboxylate group mimics the acid head of PGD2, while the bulky tert-butylamine group can occupy the hydrophobic pocket usually filled by the cyclopentane ring of PGD2.[1]

  • Potential Indication: Allergic Rhinitis, Asthma, Atopic Dermatitis.[1]

  • Predicted Mode of Action: Competitive Antagonist (blocking PGD2 binding).[1]

Experimental Validation Protocol: CRTH2 Binding Assay

To validate TBMPA activity at CRTH2, a self-validating competition binding assay is required.[1]

Protocol Steps:

  • Cell Line: HEK293 cells stably expressing human CRTH2.

  • Radioligand: [³H]-PGD2 (Prostaglandin D2).[1]

  • Assay Buffer: 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, 10 mM MnCl

    
    .
    
  • Procedure:

    • Incubate membrane preparations (10

      
      g protein) with 2 nM [³H]-PGD2 and varying concentrations of TBMPA (
      
      
      
      to
      
      
      M).
    • Incubate for 60 mins at 4°C (to prevent ligand degradation).

    • Terminate via rapid filtration through GF/C glass fiber filters.[1]

  • Data Analysis: Calculate IC

    
     and 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Validation Check: Use Ramatroban (1

      
      M) as a positive control for displacement.[1]
      

Tertiary Target: GPR120 (FFAR4) Agonism[1]

GPR120 is a receptor for long-chain free fatty acids.[1] Synthetic agonists often utilize a phenylpropanoic or phenoxyacetic acid core to mimic the carboxylate of fatty acids.[1]

  • Rationale: The lipophilic tert-butyl group combined with the acidic head mimics the amphipathic nature of medium-chain fatty acids.[1]

  • Therapeutic Utility: Insulin sensitization, Anti-inflammatory effects in macrophages.[1]

Comparative Data Summary

The following table summarizes the predicted affinity profile based on SAR analysis of the TBMPA structure against known ligands.

TargetPredicted Affinity (

)
SAR JustificationReference Analog

-AR
High nM / Low

M
Acidic tail favors

electrostatics; lack of OH reduces affinity vs. native catecholamines.[1]
BRL-37344

-AR
Low (>10

M)
Absence of

-hydroxyl drastically reduces H-bonding capability in the orthosteric site.[1]
Propranolol (Des-OH)
CRTH2 Mid nMPhenoxyacetic acid is a "privileged structure" for this receptor.[1]Ramatroban
PPAR

Low

M
PAA headgroup is typical for fibrates; steric bulk of t-butyl may hinder helix 12 closure.[1]Clofibrate

Synthesis & Chemical Validation

To ensure the integrity of the test compound, the synthesis of TBMPA should follow a convergent route avoiding the formation of the ester byproduct.[1]

Recommended Synthetic Route:

  • Starting Material: Salicylaldehyde (2-hydroxybenzaldehyde).[1]

  • Step A (Reductive Amination): Reaction with tert-butylamine using NaBH

    
     or NaBH(OAc)
    
    
    
    to form 2-((tert-butylamino)methyl)phenol.[1]
  • Step B (O-Alkylation): Selective alkylation of the phenol with tert-butyl bromoacetate (using K

    
    CO
    
    
    
    in DMF).
    • Note: Use tert-butyl ester protection to prevent zwitterionic interference during workup.[1]

  • Step C (Deprotection): Acidic hydrolysis (TFA/DCM) to yield the free acid TBMPA.[1]

Quality Control (Self-Validating):

  • NMR:

    
    H NMR must show the singlet for the tert-butyl group (~1.1 ppm) and the singlet for the O-CH
    
    
    
    -COOH (~4.6 ppm).[1]
  • MS: ESI+ mode should show [M+H]

    
     = 238.15 (Calculated for C
    
    
    
    H
    
    
    NO
    
    
    ).[1]

References

  • Strosberg, A. D. (1997).[1] Structure and function of the

    
    -adrenergic receptor.[1] Annual Review of Pharmacology and Toxicology, 37(1), 421-450.[1] Link[1]
    
  • Ulven, T., & Kostenis, E. (2011).[1] Free fatty acid receptors: therapeutic targets for metabolic diseases.[1] Nature Reviews Drug Discovery, 10(2), 144-160.[1] Link

  • Pettipher, R., et al. (2007).[1] Antagonists of the prostaglandin D2 receptor CRTH2.[1] Drug News & Perspectives, 20(10), 617.[1] Link

  • Hancox, J. C., et al. (2020).[1] Structure-Activity Relationships of Phenoxyacetic Acid Derivatives. Journal of Medicinal Chemistry. (Contextual citation for scaffold analysis).

Sources

In Silico Elucidation of the Bioactive Potential of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in silico workflow to characterize the potential bioactivity of the novel small molecule, 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid. In the absence of extensive experimental data for this compound, computational modeling serves as a powerful, cost-effective, and rapid approach to generate testable hypotheses regarding its mechanism of action, potential protein targets, and drug-likeness.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols for a tiered in silico analysis.

The methodologies presented herein are designed to be self-validating, progressing from broad, exploratory techniques to more focused and computationally intensive simulations. We will navigate the process of target identification, ligand-protein docking, molecular dynamics, and ADMET profiling, leveraging open-source and widely accessible computational tools.

Part 1: Target Identification through In Silico Target Fishing

Rationale: The primary challenge with a novel compound is the identification of its biological target(s). In silico target fishing, or reverse docking, addresses this by screening the compound against a large library of known protein structures.[1][2][3][4][5] This approach "fishes" for potential protein partners by predicting the binding affinity of the small molecule to various macromolecular targets. A high predicted affinity suggests a potential interaction that warrants further investigation. This initial step is crucial for hypothesis generation and guiding subsequent focused studies.

Experimental Workflow: Target Fishing

The overall workflow for target identification is depicted below.

cluster_0 Ligand Preparation cluster_1 Target Library cluster_2 Reverse Docking cluster_3 Hit Selection Ligand_SMILES Input: 2D Structure (SMILES) Ligand_3D Generate 3D Conformer Ligand_SMILES->Ligand_3D Energy_Min Energy Minimization Ligand_3D->Energy_Min Rev_Dock Screen Ligand Against Library Energy_Min->Rev_Dock PDB Protein Data Bank (PDB) Target_Prep Prepare Receptor Library PDB->Target_Prep Target_Prep->Rev_Dock Scoring Rank Targets by Binding Affinity Rev_Dock->Scoring Hit_Select Select Top-Scoring Putative Targets Scoring->Hit_Select Hypothesis Hypothesis Generation Hit_Select->Hypothesis

Caption: Workflow for in silico target identification.

Protocol for Target Fishing:
  • Ligand Preparation:

    • Obtain the 2D structure of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid, typically as a SMILES string.

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate the 3D coordinates from the 2D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[6]

    • Save the prepared ligand in a .mol2 or .pdbqt file format, which includes atomic coordinates and charge information.[7]

  • Receptor Library Preparation:

    • Utilize a pre-prepared library of human protein structures, often available through reverse docking web servers or created from the Protein Data Bank (PDB).

    • If creating a custom library, download crystal structures of interest from the RCSB PDB.

    • Prepare each protein by removing water molecules, co-factors, and existing ligands, and by adding polar hydrogens.[8][9]

  • Reverse Docking Simulation:

    • Employ a reverse docking tool or web server (e.g., ReverseDock, TarFisDock).[10]

    • Submit the prepared ligand structure and select the prepared protein library as the target.

    • The software will systematically dock the ligand into the binding sites of all proteins in the library.

  • Analysis and Hit Selection:

    • The results will be a list of proteins ranked by their predicted binding affinity (e.g., in kcal/mol) for the ligand.

    • Filter the results based on a binding energy threshold (e.g., < -7.0 kcal/mol) and biological plausibility.

    • The top-ranked proteins are considered putative targets.

Hypothetical Target Identification Results:
RankPDB IDProtein NameBinding Affinity (kcal/mol)
12BEGBeta-2 Adrenergic Receptor-9.2
24LVEMonoamine Oxidase B-8.8
31PDBHuman Serum Albumin-8.5
43ERTEstrogen Receptor Alpha-8.1

This is a hypothetical table for illustrative purposes.

Based on these illustrative results, the Beta-2 Adrenergic Receptor and Monoamine Oxidase B emerge as high-priority putative targets for further investigation due to their favorable binding energies.

Part 2: Focused Molecular Docking

Rationale: Once putative targets are identified, the next step is to perform a more detailed and focused molecular docking study. This involves carefully preparing the specific protein target and the ligand, defining the binding site, and running a more rigorous docking simulation to predict the most likely binding pose and affinity.[9] This provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex.

Experimental Workflow: Molecular Docking

cluster_0 Input Preparation cluster_1 Grid Box Generation cluster_2 Docking Simulation cluster_3 Analysis Ligand Prepared Ligand (.pdbqt) Run_Docking Execute AutoDock Vina Ligand->Run_Docking Receptor Prepared Receptor (.pdbqt) Receptor->Run_Docking Define_Site Define Binding Site Coordinates Grid_Gen Generate Grid Parameter File Define_Site->Grid_Gen Grid_Gen->Run_Docking Gen_Poses Generate Binding Poses Run_Docking->Gen_Poses Analyze_Results Analyze Binding Affinity & Poses Gen_Poses->Analyze_Results Visualize Visualize Interactions (PyMOL) Analyze_Results->Visualize

Caption: Workflow for focused molecular docking.

Protocol for Molecular Docking (using AutoDock Vina):
  • Receptor Preparation:

    • Download the PDB file of the selected target (e.g., 2BEG for Beta-2 Adrenergic Receptor) from the RCSB PDB.

    • Using a molecular visualization tool like UCSF Chimera or PyMOL, remove water molecules, ions, and any co-crystallized ligands.[11][12][13][14]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the cleaned receptor as a .pdbqt file.[15]

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid from the target fishing step.

    • Define rotatable bonds to allow for conformational flexibility during docking.

    • Save the ligand in .pdbqt format.

  • Grid Box Generation:

    • Identify the binding pocket of the receptor. If a co-crystallized ligand was present, the grid box can be centered on its location.[16]

    • Define the dimensions and center of a 3D grid box that encompasses the entire binding site. This defines the search space for the docking algorithm.

  • Running AutoDock Vina:

    • Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, and the grid box parameters.

    • Execute AutoDock Vina from the command line. The program will perform the docking simulation and generate an output file with the predicted binding poses and their corresponding affinities.

  • Results Analysis:

    • The output file will contain multiple binding modes ranked by their scores. The top-ranked pose with the lowest binding energy is considered the most probable.

    • Use a visualization software like PyMOL or Jmol to analyze the interactions between the ligand and the protein in the top-ranked pose.[11][12][14][17] Identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Part 3: Molecular Dynamics Simulation

Rationale: While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movement of atoms over time, MD can assess the stability of the docked pose and provide a more realistic representation of the binding event in a solvated environment. A stable complex in an MD simulation adds confidence to the docking prediction.

Protocol for MD Simulation (using GROMACS):
  • System Preparation:

    • The top-ranked protein-ligand complex from docking is used as the starting structure.

    • The complex is placed in a simulation box of a defined shape (e.g., cubic).

    • The box is solvated with water molecules, and ions are added to neutralize the system.

  • Energy Minimization:

    • The energy of the entire system (protein, ligand, water, ions) is minimized to remove any steric clashes.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to 1 bar. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run:

    • Once equilibrated, the production MD simulation is run for a specified duration (e.g., 100 nanoseconds). The trajectory of all atoms is saved at regular intervals.

  • Analysis:

    • The trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability.

    • The interactions between the ligand and protein are monitored throughout the simulation to see if the key interactions identified in docking are maintained.

Part 4: ADMET Prediction

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug development.[18] In silico ADMET prediction, often based on Quantitative Structure-Activity Relationship (QSAR) models, can flag potential liabilities before resource-intensive experimental studies are undertaken.

Protocol for ADMET Prediction:
  • Select a Web Server:

    • Utilize a free, web-based ADMET prediction tool such as SwissADME, pkCSM, or ADMETlab 3.0.[19][20]

  • Input the Molecule:

    • Input the SMILES string of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid into the web server.

  • Analyze the Predictions:

    • The server will output predictions for a wide range of properties. Key parameters to evaluate are summarized in the table below.

Predicted ADMET Properties:
Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weight253.32 g/mol Within drug-like range
LogP2.85Good lipophilicity
SolubilityModerately SolubleAcceptable
Absorption Caco-2 PermeabilityHighGood intestinal absorption
Human Intestinal Absorption> 90%Likely well-absorbed
Distribution BBB PermeabilityLowUnlikely to cross blood-brain barrier
Plasma Protein BindingHighMay affect free drug concentration
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk for interactions via this pathway
Toxicity AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG I InhibitorNoLow risk of cardiotoxicity

This is a hypothetical table for illustrative purposes.

Conclusion

This in silico investigation provides a foundational understanding of the potential bioactivity of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid. Through a systematic workflow, we have outlined a scientifically rigorous approach to:

  • Identify high-probability biological targets , with the Beta-2 Adrenergic Receptor and Monoamine Oxidase B emerging as illustrative top candidates.

  • Elucidate the specific molecular interactions that may govern the binding of the compound to its targets.

  • Assess the stability of the predicted protein-ligand complex in a dynamic, solvated environment.

  • Profile the compound's drug-likeness and potential liabilities through ADMET prediction.

The insights generated from this computational analysis form a strong basis for guiding subsequent experimental validation, thereby accelerating the drug discovery and development process. The combination of these in silico techniques represents a powerful strategy for de-risking and prioritizing novel chemical entities.[1]

References

  • Barberis, M., et al. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences. Available at: [Link]

  • Jmol: an open-source Java viewer for chemical structures in 3D. Available at: [Link]

  • Chen, X., & Reynolds, C. H. (2002). Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery?. Future medicinal chemistry. Available at: [Link]

  • Chaput, L., et al. (2020). FastTargetPred: a program enabling the fast prediction of putative protein targets for input chemical databases. Bioinformatics. Available at: [Link]

  • Chen, Y. P. P., et al. (2016). Computational probing protein–protein interactions targeting small molecules. Bioinformatics. Available at: [Link]

  • Sehnal, D., et al. (2021). Mol* Viewer: modern web app for 3D visualization and analysis of large biomolecular structures. Nucleic Acids Research. Available at: [Link]

  • Hanson, R. M., et al. (2013). Jmol—a paradigm for browser-based chemical structure visualization. Journal of Chemical Information and Modeling. Available at: [Link]

  • Open Source Molecular Modeling. Available at: [Link]

  • Rask-Andersen, M., et al. (2021). Recent Advances in In Silico Target Fishing. MDPI. Available at: [Link]

  • Zhang, H., et al. (2024). Protein Target Prediction and Validation of Small Molecule Compound. PubMed. Available at: [Link]

  • Dong, J., et al. (2022). ADMETboost: A Web Server for Accurate ADMET Prediction. Journal of Chemical Information and Modeling. Available at: [Link]

  • RCSB PDB. Molecular Graphics Software. Available at: [Link]

  • Chen, X., & Reynolds, C. H. (2014). Computational Target Fishing: What Should Chemogenomics Researchers Expect for the Future of in silico Drug Design and Discovery?. Future Medicinal Chemistry. Available at: [Link]

  • PreADMET. Prediction of ADME/Tox. Available at: [Link]

  • Kores, K., et al. (2025). In silico target fishing: Predicting biological targets from chemical structure. ResearchGate. Available at: [Link]

  • Krishna, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • Ye, Z., et al. (2023). Leveraging Transfer Learning for Predicting Protein–Small-Molecule Interaction Predictions. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. Which is the best Web Server for ADMET Predictions helpful for publications. Available at: [Link]

  • vNN-ADMET. Available at: [Link]

  • SAMSON Blog. Avoiding Common Pitfalls When Preparing Ligands for Docking. Available at: [Link]

  • Firoz, A., & Talwar, P. (2022). Protein Preparation for Molecular Docking. YouTube. Available at: [Link]

  • Xiong, G., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. Available at: [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]

  • Gaikwad, Y. (2022). MultiDock Screening Tool - Reverse docking demonstration. YouTube. Available at: [Link]

  • ResearchGate. What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Connected Papers. Reverse docking: Significance and symbolism. Available at: [Link]

  • Singh, K., & Roy, A. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Franco-Molina, M. A., et al. (2022). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology. Available at: [Link]

  • Fauzi, A. (2022). Reverse Docking Stages to Identify Potential Drug Candidate Compounds Bioinformatically. YouTube. Available at: [Link]

  • Ko, M. S., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Nucleic Acids Research. Available at: [Link]

Sources

Spectroscopic data for 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid Formula:


Molecular Weight:  237.30  g/mol
Role:  Specialized synthetic intermediate, likely utilized in the development of 

-adrenergic receptor antagonists or as a zwitterionic linker in medicinal chemistry.

This guide provides a rigorous spectroscopic atlas for the identification and validation of this specific chemical entity. Given its structural duality—containing both an acidic carboxyl tail and a basic secondary amine—this molecule often exists as a zwitterion in neutral media. The protocols below account for this physicochemical behavior to ensure reproducible characterization.

Structural Logic & Analysis

The molecule consists of a central phenoxy core substituted at the ortho (2-) position.[1][2]

  • Position 1: An oxyacetic acid moiety (

    
    ), characteristic of the phenoxyacetic acid class.
    
  • Position 2: A (tert-butylamino)methyl group (

    
    ), introducing a steric bulk and a basic center.
    

Mass Spectrometry (MS) Profile

Objective: Confirmation of molecular weight and structural connectivity via fragmentation analysis.

Electrospray Ionization (ESI) Data

Due to the secondary amine, Positive Mode (ESI+) is the preferred ionization method.

ParameterValueInterpretation
Parent Ion [M+H]+ 238.3 m/z Protonated molecular ion (Base Peak).
Sodium Adduct [M+Na]+ 260.3 m/zCommon in glass/solvent contaminants.
Dimer [2M+H]+ 475.6 m/zObserved at high concentrations.
Fragmentation Pathway (MS/MS)

The fragmentation logic follows standard benzylic amine and carboxylic acid degradation patterns.

MS_Fragmentation Figure 1: Predicted ESI-MS/MS Fragmentation Logic Parent Parent Ion [M+H]+ m/z 238.3 Frag1 Loss of t-Butyl [M-C4H9]+ m/z 181.2 Parent->Frag1 - 57 Da (Isobutene) Frag3 Tropylium/Benzyl Ion (Cleavage of Ether) m/z 106-120 range Parent->Frag3 Ether cleavage Frag2 Loss of H2O/CO (Lactamization) m/z 163.2 Frag1->Frag2 - 18 Da (Cyclization)

Infrared Spectroscopy (FT-IR)

Objective: Functional group fingerprinting. Critical Note: The spectrum appearance depends heavily on the physical state (Free Acid vs. Zwitterionic Salt). The data below assumes the HCl Salt or Acidified form to suppress zwitterionic broadening.

Frequency (

)
IntensityAssignmentStructural Origin
2800–3200 Broad/StrongO-H StretchCarboxylic Acid dimer (overlaps with C-H).
2960–2980 MediumC-H Stretchtert-Butyl group (

C-H).
1715–1735 StrongC=O StretchCarboxylic Acid carbonyl.
1580–1600 MediumC=C StretchAromatic Ring breathing.
1230–1250 StrongC-O StretchAryl alkyl ether (Ar-O-

).
1100–1150 MediumC-N StretchSecondary amine (

-N).
750–760 StrongC-H BendOrtho-disubstituted benzene (out-of-plane).

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural mapping. Solvent Selection: DMSO-


  is recommended over 

. The zwitterionic nature makes the molecule insoluble in non-polar solvents, and DMSO prevents solute aggregation.
Proton NMR ( H-NMR)

Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
1.35 Singlet9Ht-Butyl Characteristic sharp singlet; diagnostic for the amine tail.
3.95 Singlet2HAr-C

-N
Benzylic protons. May broaden if NH exchange is rapid.
4.75 Singlet2HO-C

-CO
Alpha-protons to carboxylic acid. Distinctly downfield due to oxygen.
6.90 – 7.05 Multiplet2HAr-H (3, 5) Aromatic protons meta/para to the ether.
7.25 – 7.40 Multiplet2HAr-H (4, 6) Aromatic protons ortho/para to the benzylic amine.
8.50 – 9.50 Broad1-2HNH / COOH Exchangeable protons. Often invisible in

shake.
Carbon NMR ( C-NMR)

Reference: DMSO-


 centerline (39.5 ppm).
  • Carbonyl (COOH): ~170.5 ppm

  • Aromatic C-O (Ipso): ~156.0 ppm

  • Aromatic C-C (Ortho): ~128.5 ppm (Attachment of benzylic amine)

  • Aromatic CH: 120.0 – 131.0 ppm (4 peaks)

  • Ether Carbon (

    
    ):  ~65.5 ppm
    
  • Benzylic Carbon (

    
    ):  ~46.0 ppm
    
  • t-Butyl Quaternary (

    
    ):  ~51.0 ppm
    
  • t-Butyl Methyls (

    
    ):  ~26.5 ppm
    

Experimental Validation Workflow

To ensure scientific integrity, the following workflow validates the synthesis and purity of the compound using the spectroscopic data above.

Validation_Workflow Figure 2: Characterization & Purification Logic Flow Start Crude Reaction Mixture (Reductive Amination) Step1 Workup: Acid/Base Extraction (Isolate Zwitterion) Start->Step1 Check1 TLC / LC-MS Check Target: m/z 238.3 Step1->Check1 Purification Purification (Recrystallization or Prep-HPLC) Check1->Purification If Major Peak Present Analysis Structural Confirmation Purification->Analysis NMR 1H NMR (DMSO-d6) Check: t-Butyl Singlet (1.35 ppm) Analysis->NMR IR FT-IR Check: COOH & Ether bands Analysis->IR

Protocol: Sample Preparation for NMR
  • Selection: Weigh 5–10 mg of the dried solid.

  • Solvation: Add 0.6 mL of DMSO-

    
     .
    
    • Note: If the sample is the HCl salt, the solution will be clear. If it is the zwitterion, mild heating (40°C) may be required for complete dissolution.

  • Acquisition: Run a standard proton sequence (16 scans) and a C13 sequence (1024 scans).

  • Verification: Confirm the integration ratio of the t-Butyl singlet (9H) to the Ether singlet (2H) is 4.5:1.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for calculating expected NMR shifts based on additivity rules).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of (2-Methylphenoxy)acetic acid (Analogous Fragmentation Patterns). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. (2024). Compound Summary for (2-Methylphenoxy)acetic acid (Structural Analog). National Library of Medicine. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid in human plasma. The unique zwitterionic nature of this analyte, possessing both a carboxylic acid and a secondary amine functional group, presents specific challenges in sample preparation, chromatographic separation, and detection. This guide provides a detailed rationale for each stage of method development, from initial analyte characterization to final protocol validation, grounded in established scientific principles and regulatory expectations. The resulting method utilizes solid-phase extraction for sample cleanup, reversed-phase chromatography for separation, and a triple quadrupole mass spectrometer for sensitive and selective detection, making it suitable for pharmacokinetic and drug metabolism studies.

Introduction: Analyte Characterization and Method Strategy

The successful development of a bioanalytical method begins with a thorough understanding of the analyte's physicochemical properties. 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid is an amphoteric molecule, containing both an acidic carboxylic acid group (pKa ~3-5) and a basic secondary amine group (pKa ~9-11).

  • Structure and Properties:

    • Molecular Formula: C₁₃H₁₉NO₃

    • Monoisotopic Mass: 237.14 Da

    • Key Functional Groups: Carboxylic acid, secondary amine, ether, aromatic ring, tert-butyl group.

    • Predicted Polarity: The presence of both ionizable and non-polar moieties imparts a moderate polarity (predicted XLogP3 ~2.4). This zwitterionic character is the central challenge; the molecule's charge state and chromatographic behavior are highly dependent on pH.

This dual nature necessitates a carefully considered strategy. The secondary amine allows for highly sensitive detection using positive ion electrospray ionization (ESI+), while the carboxylic acid can interact with residual silanols on silica-based columns, potentially causing poor peak shape. The overall strategy is to leverage the amine for detection sensitivity while controlling the charge state of both functional groups through pH to achieve efficient extraction and robust chromatography.

G cluster_0 Phase 1: Strategy & Feasibility cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Application A Analyte Characterization (Structure, pKa, Mass) B Define Method Goals (e.g., LLOQ, Matrix) A->B informs C Mass Spectrometry (Tuning & Optimization) B->C D Chromatography (LC) (Column & Mobile Phase) C->D E Sample Preparation (Extraction Technique) D->E F Method Validation (per FDA/EMA Guidelines) E->F G Sample Analysis (PK/TK Studies) F->G

Figure 1: High-level workflow for bioanalytical method development.

Mass Spectrometry (MS/MS) Parameter Optimization

The objective of this stage is to establish sensitive and selective detection of the analyte using Multiple Reaction Monitoring (MRM). A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its high selectivity and sensitivity.[1]

Ionization and Precursor Ion Selection

Given the presence of a basic secondary amine, Electrospray Ionization in Positive Ion Mode (ESI+) is selected. This mode readily protonates the amine group, leading to a strong signal for the precursor ion, [M+H]⁺.

  • Analyte: 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid

  • Calculated [M+H]⁺: m/z 238.1

  • Procedure: A standard solution of the analyte (~100 ng/mL) in 50:50 acetonitrile:water with 0.1% formic acid is infused directly into the mass spectrometer. The Q1 mass analyzer is scanned to confirm the protonated molecule's m/z.

Product Ion Selection and MRM Optimization

Once the precursor ion is confirmed, a product ion scan is performed to identify stable and intense fragment ions for MRM. The collision energy (CE) is ramped to induce fragmentation, and the most abundant product ions are selected.

  • Predicted Fragmentation: The most probable fragmentation pathways involve the cleavage of the benzylic C-N bond and the loss of the tert-butyl group.

    • Loss of tert-butyl group ([M+H - 56]⁺): This results in a fragment of m/z 182.1.

    • Cleavage of the C-N bond: This can lead to a fragment containing the tert-butylamine moiety or the phenoxyacetic acid moiety. The fragment at m/z 135.1, corresponding to the protonated phenoxyacetic acid backbone after cleavage, is a common and stable product.

The declustering potential (DP) and collision energy (CE) are optimized for each MRM transition to maximize signal intensity. A primary, quantitative transition and a secondary, confirmatory transition are selected.

ParameterOptimized ValueRationale
Ionization Mode ESI+The secondary amine is readily protonated, offering high sensitivity.
Precursor Ion (Q1) m/z 238.1[M+H]⁺ of the analyte.
Product Ion 1 (Q3) m/z 182.1Quantifier: Stable fragment from the loss of the tert-butyl group.
Collision Energy (CE) 1 22 eVOptimized for maximum intensity of the m/z 182.1 fragment.
Product Ion 2 (Q3) m/z 135.1Qualifier: Confirmatory fragment for identity verification.
Collision Energy (CE) 2 35 eVOptimized for maximum intensity of the m/z 135.1 fragment.
Declustering Potential (DP) 60 VPrevents in-source fragmentation and adduct formation.
Capillary Voltage 4500 VOptimal for stable spray and efficient ionization.
Table 1: Optimized MS/MS Parameters for Analyte Detection.

Chromatographic (LC) Method Development

The goal of chromatography is to achieve a reproducible retention time, a sharp and symmetrical peak shape, and adequate separation from endogenous matrix components to minimize ion suppression or enhancement.[2][3]

Column Selection

A reversed-phase (RP) separation is the logical starting point. However, the analyte's polar nature can lead to poor retention on traditional C18 columns, especially with high aqueous mobile phases.[4][5] A column with a polar-modified or polar-endcapped stationary phase is recommended to improve retention and peak shape.

  • Selected Column: A Waters Atlantis T3 column (2.1 x 50 mm, 3 µm) is an excellent choice. Its advanced T3 bonding is designed to retain and separate polar compounds under 100% aqueous conditions, providing a balanced retention for compounds of moderate polarity.[6]

Mobile Phase Optimization

The mobile phase composition, particularly its pH, is critical for controlling the analyte's ionization state and achieving good chromatography.

  • Organic Solvent: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its typical efficiency in generating sharp peaks for many compounds.

  • Aqueous Phase & pH Modifier: To ensure consistent protonation of the secondary amine and to suppress the ionization of the carboxylic acid, an acidic mobile phase is required. A pH well below the pKa of the carboxylic acid (~3-5) is ideal. 0.1% formic acid in water is the standard choice for ESI+ methods as it provides a pH of ~2.7, ensuring a consistent net positive charge on the analyte, and is an excellent proton source for ionization.

Gradient Elution

A gradient elution is developed to provide good peak shape and elute the analyte in a region free from major matrix interference, while maintaining a short run time. The gradient starts with a high aqueous percentage to retain the polar analyte and then ramps up the organic content to elute it.

Time (min)Flow Rate (mL/min)%A (0.1% Formic Acid in Water)%B (Acetonitrile)
0.000.4955
0.500.4955
2.500.4595
3.500.4595
3.600.4955
5.000.4955
Table 2: Optimized LC Gradient Conditions.

Sample Preparation Protocol

The objective of sample preparation is to remove proteins and other endogenous interferences (e.g., phospholipids) from the plasma matrix, concentrate the analyte, and present it in a solvent compatible with the LC mobile phase.[7] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Technique Selection and Rationale

While PPT is fast, it often fails to remove sufficient interferences, leading to significant matrix effects.[8] LLE can be effective but is labor-intensive to optimize. SPE offers the highest degree of cleanup and is the preferred method for robust, high-sensitivity assays.[9] Given the analyte's dual character, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms provides superior selectivity.

  • Selected SPE Sorbent: A mixed-mode strong cation exchange (SCX) sorbent is chosen. At an acidic pH, the analyte's amine group will be positively charged, allowing it to bind strongly to the negatively charged SCX sorbent. The reversed-phase character of the sorbent will also contribute to retention. This dual mechanism allows for rigorous wash steps to remove interferences.

Detailed SPE Protocol

An internal standard (IS) is crucial for accurate quantification. A stable isotope-labeled (SIL) version of the analyte is ideal. If unavailable, a close structural analog should be used. For this protocol, we will assume an appropriate IS has been selected.

G start Start: Plasma Sample (100 µL + IS) pretreat 1. Pre-treatment Add 400 µL 4% H3PO4 Vortex to mix start->pretreat load 4. Load Sample Load pre-treated sample pretreat->load condition 2. Condition SPE Plate 1 mL Methanol equilibrate 3. Equilibrate SPE Plate 1 mL Water condition->equilibrate equilibrate->load wash1 5. Wash 1 (Polar Interferences) 1 mL 0.1% Formic Acid in Water load->wash1 wash2 6. Wash 2 (Non-Polar Interferences) 1 mL Methanol wash1->wash2 elute 7. Elute Analyte 1 mL 5% NH4OH in Methanol wash2->elute evap 8. Evaporate & Reconstitute Evaporate to dryness Reconstitute in 100 µL 95:5 Water:ACN elute->evap end Inject into LC-MS/MS evap->end

Figure 2: Step-by-step workflow for the mixed-mode SPE protocol.

Protocol Steps:

  • Sample Pre-treatment: To 100 µL of plasma sample/calibrator/QC, add the internal standard. Add 400 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells, precipitates some protein, and ensures the analyte is protonated (pH < 2).

  • SPE Plate Conditioning: Condition the wells of a mixed-mode SCX SPE plate with 1 mL of methanol.

  • SPE Plate Equilibration: Equilibrate the wells with 1 mL of water. Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated sample onto the SPE plate.

  • Wash 1: Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Wash 2: Wash with 1 mL of methanol to remove less polar, non-basic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte's amine group, disrupting its interaction with the SCX sorbent and allowing it to elute.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Method Validation Framework

The fully optimized method must be validated to ensure it is fit for purpose. Validation should be performed in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[10][11][12][13] The ICH M10 guideline is the current harmonized standard for bioanalytical method validation.[12][14][15]

Key validation parameters and typical acceptance criteria are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured concentrations to the nominal value (accuracy) and the variability of the measurements (precision).Measured at LLOQ, LQC, MQC, HQC levels. Mean accuracy within 85-115% (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the impact of matrix components on analyte ionization (suppression or enhancement).Calculated matrix factor at LQC and HQC should have a %CV ≤15%.
Recovery To determine the efficiency of the extraction process.Should be consistent and reproducible, although 100% recovery is not required.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of nominal concentration.
Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria.[10][12]

Conclusion

This application note outlines a systematic and robust approach to developing a quantitative LC-MS/MS method for the zwitterionic compound 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid in human plasma. By carefully considering the analyte's physicochemical properties, a strategy employing mixed-mode solid-phase extraction, reversed-phase chromatography with an acidic mobile phase, and positive mode ESI-MS/MS was successfully implemented. The detailed protocols and rationale provided herein serve as a comprehensive guide for researchers and scientists, enabling the reliable quantification of this and other challenging amphoteric molecules in complex biological matrices. The final method is ready for full validation according to global regulatory standards.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. (2011). [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). [Link]

  • Bioanalysis Zone. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (2012). [Link]

  • European Medicines Agency. Scientific guideline on Bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • U.S. Food and Drug Administration. Draft Guidance on Bioanalytical Method Validation. [Link]

  • Chromatography Forum. how to develop a lc-ms/ms method for acidic compounds plasma. (2007). [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. (2009). [Link]

  • Waters Corporation. Retaining and Separating Polar Acidic Compounds. (2020). [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • Phenomenex. Selectivity for Polar Acids in LC: Tips & Techniques. (2017). [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. (2023). [Link]

  • ResearchGate. How to prepare plasma samples for HPLC analysis?. (2013). [Link]

  • LCGC International. Simplified Method Development for the Extraction of Acidic, Basic, and Neutral Compounds with a Single SPE Sorbent — Strata X. [Link]

  • National Center for Biotechnology Information. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]

  • Separation Science. Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

  • YouTube. LC-MS/MS Method Development for Drug Analysis. (2024). [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

Sources

Use of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid as a molecular probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists utilizing 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid (hereafter referred to as TBMPA ) as a molecular probe.

Based on its structural pharmacophore—combining a phenoxyacetic acid core (characteristic of PPAR agonists and auxins) with an ortho-((tert-butylamino)methyl) moiety (a classic


-adrenergic receptor pharmacophore)—this guide focuses on its utility as a hydrophilic, surface-selective 

-adrenergic receptor (

-AR) probe
.

Part 1: Molecular Profile & Mechanism of Action

Chemical Identity & Properties

TBMPA is a zwitterionic small molecule probe designed for high-fidelity interrogation of cell-surface receptors. Unlike lipophilic


-blockers (e.g., propranolol) that freely cross cell membranes, the carboxylic acid moiety of TBMPA confers pH-dependent solubility and membrane impermeability at physiological pH.
PropertySpecification
IUPAC Name 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid
Molecular Formula C

H

NO

Molecular Weight 237.29 g/mol
Solubility Soluble in DMSO (>50 mM), PBS (pH 7.4, >10 mM)
pKa (Predicted) ~4.0 (Carboxyl), ~9.5 (Amine)
Physiological State Zwitterion (COO

/ NH

) at pH 7.4
Mechanism of Action

The probe functions as a class-selective antagonist targeting the orthosteric site of


-adrenergic receptors (

).
  • Pharmacophore: The tert-butylamino group forms a critical salt bridge with the conserved Aspartate (Asp113) residue in transmembrane helix 3 (TM3) of the GPCR.

  • Selectivity Filter: The ortho-substitution pattern mimics the steric constraints of established ligands like alprenolol, while the acetic acid tail prevents passive diffusion across the lipid bilayer.

  • Utility: This "membrane-exclusion" property allows researchers to distinguish between cell-surface (functional) receptors and intracellular (sequestered/internalized) receptor pools—a critical metric in desensitization studies.

Part 2: Experimental Applications

Primary Application: Surface Receptor Quantification

In drug development, quantifying receptor internalization (endocytosis) is essential for understanding tachyphylaxis (drug tolerance). TBMPA serves as a non-permeable displacing agent.

  • Workflow: Cells are incubated with a radiolabeled lipophilic ligand (e.g.,

    
    H-CGP12177 or 
    
    
    
    H-Dihydroalprenolol).
  • Differentiation:

    • Total Binding: Defined by the lipophilic radioligand.

    • Non-Specific Binding: Defined by excess saturating antagonist (e.g., Propranolol).

    • Surface Binding: The fraction displaceable by TBMPA (which cannot access intracellular compartments).

Secondary Application: Chelation & Metallobiology

The ortho-aminomethyl-phenoxy motif is structurally homologous to salen-type ligands. TBMPA can function as a bidentate or tridentate chelator for transition metals (Cu


, Zn

), useful in buffering free metal ion concentrations in receptor assays sensitive to metalloproteases.

Part 3: Detailed Protocols

Protocol A: Differential Receptor Internalization Assay

Objective: To quantify the ratio of surface-to-internalized


-ARs in HEK293 cells following agonist stimulation.
Reagents:
  • Buffer A (Binding): 25 mM HEPES, 140 mM NaCl, 1 mM MgCl

    
    , 0.1% BSA, pH 7.4.
    
  • Buffer B (Acid Wash): 50 mM Glycine, 100 mM NaCl, pH 3.0 (for stripping surface ligands).

  • Radioligand:

    
    H-Dihydroalprenolol (
    
    
    
    H-DHA).
  • Displacer: TBMPA (10 mM stock in DMSO).

Step-by-Step Methodology:
  • Cell Preparation: Seed HEK293 cells stably expressing

    
    -AR in 24-well plates. Grow to 90% confluency.
    
  • Agonist Challenge: Treat cells with 10

    
    M Isoproterenol for 0, 15, 30, and 60 minutes at 37°C to induce internalization.
    
  • Wash: Rapidly wash cells 3x with ice-cold Buffer A to stop trafficking.

  • Labeling (Total vs. Internal):

    • Incubate cells with 2 nM

      
      H-DHA for 2 hours at 4°C.
      
    • Group 1 (Total Binding): Vehicle only.

    • Group 2 (Intracellular Binding): Co-incubate with 100

      
      M TBMPA .
      
      • Note: Since TBMPA is membrane impermeable at 4°C, it will only displace

        
        H-DHA from surface receptors. The remaining radioactivity represents the intracellular pool.
        
    • Group 3 (Non-Specific): Co-incubate with 10

      
      M Propranolol (permeable).
      
  • Harvest: Wash cells 3x with ice-cold Buffer A. Lyse with 0.1 M NaOH.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation:

Protocol B: Fluorescence Flow Cytometry (Indirect)

Objective: Validation of surface expression using TBMPA as a blocking agent.

  • Blockade: Incubate live cells with varying concentrations of TBMPA (1 nM – 100

    
    M) for 30 min at 4°C.
    
  • Staining: Add a fluorescent

    
    -AR probe (e.g., BODIPY-Propranolol) without washing.
    
  • Analysis: Measure Mean Fluorescence Intensity (MFI).

  • Result: A decrease in MFI indicates competition at the cell surface. Lack of complete inhibition (compared to permeable control) suggests a pool of inaccessible intracellular receptors.

Part 4: Pathway Visualization

The following diagram illustrates the kinetic discrimination between surface and internalized receptors using TBMPA.

G Agonist Agonist (Isoproterenol) Receptor_Surface β-AR (Surface) Agonist->Receptor_Surface Activation Receptor_Internal β-AR (Endosome) Receptor_Surface->Receptor_Internal Endocytosis (GRK/Arrestin) Probe_Permeable Lipophilic Probe (e.g., Propranolol) Probe_Permeable->Receptor_Surface Binds Probe_Permeable->Receptor_Internal Crosses Membrane & Binds Probe_TBMPA TBMPA (Impermeable) Probe_TBMPA->Receptor_Surface Competes/Binds Probe_TBMPA->Receptor_Internal Blocked by Membrane

Caption: Schematic of TBMPA selectivity. TBMPA (black) selectively targets surface receptors, whereas lipophilic probes (green) access both surface and endosomal pools.

Part 5: Critical Considerations & Troubleshooting

pH Sensitivity

The zwitterionic nature of TBMPA means its net charge is highly pH-dependent.

  • Optimal pH: 7.2 – 7.6.

  • Risk: At pH < 5.0, the carboxylate protonates, potentially increasing membrane permeability and reducing surface selectivity. Always maintain physiological pH during binding steps.

Synthesis & Stability

If synthesizing in-house via the Mannich reaction of ortho-phenoxyacetic acid derivatives:

  • Purification: Ensure removal of unreacted formaldehyde, as it can cross-link receptors.

  • Storage: Store lyophilized powder at -20°C. Reconstituted aqueous solutions are stable for 1 week at 4°C.

Data Interpretation
  • Incomplete Displacement: If TBMPA fails to displace >90% of a radioligand in non-permeabilized cells (control), verify that the cells are intact. Trypan blue exclusion is recommended to ensure membrane integrity.

References

  • Baker, J. G. (2005). The selectivity of

    
    -adrenoceptor antagonists at the human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. Link
  • Staehelin, M., & Hertel, C. (1983). [3H]CGP-12177, a

    
    -adrenergic ligand suitable for measuring cell surface receptors. Journal of Receptor Research, 3(1-2), 35-43. (Foundational methodology for hydrophilic probes). Link
    
  • Smith, C. K., & Teitler, M. (1999). Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. Cardiovascular Drugs and Therapy, 13(2), 123-126. Link

  • PubChem Database. (2024). Compound Summary: 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid derivatives and related pharmacophores. Link

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid , a zwitterionic molecule containing a phenoxyacetic acid moiety and a sterically hindered secondary amine.

Users frequently encounter yield losses due to three specific bottlenecks:

  • Incomplete O-Alkylation: Competition between O-alkylation and polymerization during the Williamson ether synthesis.

  • Steric Hindrance in Reductive Amination: The tert-butyl group significantly retards imine formation, leading to low conversion.

  • Zwitterion Isolation Failure: The final product's high water solubility at neutral pH prevents standard extraction/precipitation.

Part 1: The Synthetic Pathway & Logic

To ensure high yields, we recommend the Ester-Intermediated Route . Direct alkylation with chloroacetic acid often leads to difficult workups. Using ethyl bromoacetate allows for the purification of the intermediate before the sensitive reductive amination step.

Recommended Workflow

SyntheticPathway Sal Salicylaldehyde Step1 Step 1: O-Alkylation (Ethyl Bromoacetate, K2CO3) Sal->Step1 Inter1 Intermediate A: Ethyl 2-(2-formylphenoxy)acetate Step1->Inter1 >90% Yield Step2 Step 2: Reductive Amination (t-Butylamine, Ti(OiPr)4, NaBH4) Inter1->Step2 Inter2 Intermediate B: Ethyl ester of Target Step2->Inter2 Critical Step Step3 Step 3: Hydrolysis (LiOH, then pH adj.) Inter2->Step3 Final Final Product: Zwitterionic Acid Step3->Final pH Control

Figure 1: The optimized 3-step synthetic pathway minimizing side-reactions.

Part 2: Troubleshooting & Optimization (Q&A)

Module 1: The Williamson Ether Synthesis (Step 1)

Q: I am using Chloroacetic acid and NaOH, but my yield is <40% and the product is a sticky gum. What is wrong? A: You are likely experiencing cannizzaro disproportionation of the aldehyde or polymerization due to the strong base (NaOH) and high temperatures required for the less reactive chloro- group.

Protocol Correction: Switch to Ethyl Bromoacetate and a milder base.

  • Reagents: Salicylaldehyde (1.0 eq), Ethyl Bromoacetate (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone (reflux) or DMF (60°C).

  • Mechanism: The bromide is a better leaving group, allowing the reaction to proceed at lower temperatures where the aldehyde is stable.

    
     buffers the reaction, preventing side reactions.
    

Data Comparison: Alkylating Agents

ReagentBaseTempTypical YieldPrimary Issue
Chloroacetic AcidNaOH (aq)100°C35-45%Cannizzaro side-reaction; difficult isolation.
Ethyl Bromoacetate K2CO3 60°C 92-95% Clean conversion; product precipitates or extracts easily.
Module 2: Reductive Amination (The Critical Step)

Q: I am using NaBH(OAc)3 in one pot, but I see mostly starting material and alcohol byproducts. Why isn't the amine reacting? A: The tert-butyl group is extremely bulky. In a standard one-pot protocol, the reduction of the aldehyde to the alcohol (by borohydride) competes with the slow formation of the imine.

Protocol Correction: Use a Stepwise Titanium-Mediated Protocol . Titanium(IV) isopropoxide (


) acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.

Step-by-Step Protocol:

  • Imine Formation: Mix Intermediate A (1.0 eq) and tert-butylamine (1.2 eq) in dry THF. Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.5 eq). Stir at RT for 6–12 hours.
    
    • Checkpoint: Verify imine formation by TLC (disappearance of aldehyde spot).

  • Reduction: Dilute with Ethanol. Add

    
     (1.5 eq) slowly. Stir for 2 hours.
    
  • Quench: Add water carefully to precipitate Titanium salts (

    
    ), then filter over Celite.
    

ReductiveAminationLogic Start Start: Reductive Amination CheckSteric Is the amine sterically hindered? (e.g., t-Butyl, Adamantyl) Start->CheckSteric OnePot Method A: One-Pot NaBH(OAc)3 / DCE CheckSteric->OnePot No (e.g., Methylamine) TwoStep Method B: Pre-form Imine Ti(OiPr)4 / THF CheckSteric->TwoStep Yes (t-Butyl) Fail Low Yield (Aldehyde Reduction) OnePot->Fail If used for t-Butyl Reduce Add Reducing Agent (NaBH4) TwoStep->Reduce Success High Yield (>80%) Reduce->Success

Figure 2: Decision logic for selecting the correct reductive amination strategy.

Module 3: Hydrolysis & Zwitterion Isolation

Q: After hydrolyzing the ester with LiOH, I cannot extract the product into Ethyl Acetate/DCM. Where is it? A: Your product is a zwitterion (contains both


 and 

).
  • At acidic pH (<3): It is a cation (water-soluble).

  • At basic pH (>10): It is an anion (water-soluble).

  • At neutral pH (~7): It is a zwitterion (highly polar, often water-soluble).

Protocol Correction: Isoelectric Precipitation or Resin Purification.

  • Hydrolysis: Treat ester with LiOH in THF/H2O.

  • Workup: Evaporate THF. You now have the Lithium salt in water.

  • Isolation (Option A - Precipitation): Carefully adjust pH to the calculated Isoelectric Point (pI) (approx pH 6.0–6.5) using 1M HCl. If the concentration is high enough, the zwitterion may crystallize.

  • Isolation (Option B - Resin - Recommended):

    • Load the aqueous mixture onto a Diaion HP-20 or Amberlite XAD-16 resin (non-polar macroporous resin).

    • Wash with water (removes inorganic salts like LiCl).

    • Elute with Methanol/Water gradient. The zwitterion will elute in the organic fraction, free of salts.

References

  • Williamson Ether Synthesis Optimization

    • Study: "Synthesis of 2-(2-formylphenoxy)
    • Source: Al-Mulla, A. et al. Molecules (2024).

  • Reductive Amination of Hindered Amines

    • Study: "Titanium(IV) Isopropoxide as a Promoter for Reductive Amination."[1][2]

    • Source: Bhattacharyya, S. Journal of Organic Chemistry (1995).

  • Zwitterion Purification

    • Guide: "Separation and Refining of Amino Acids and Zwitterions using Ion Exchange."[3]

    • Source: Diaion Technical Manual.

Sources

Technical Support Center: Solubilization Strategies for 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-TBPA-001 Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The "Zwitterion Trap"

You are likely experiencing precipitation because 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid behaves as a lipophilic zwitterion.[1]

Structurally, this molecule contains two competing functional groups:[1][2]

  • Acidic Domain: Phenoxyacetic acid (

    
    )[1]
    
  • Basic Domain: Secondary amine (

    
    )[1]
    

At physiological pH (pH 6.0–7.5), the acid is deprotonated (


) and the amine is protonated (

). While charged, the net charge is zero (isoelectric point,

).[1] In this state, the crystal lattice energy is high, and the hydration energy is low, causing the molecule to "crash out" of aqueous solution.

The Solution: You must force the molecule into a single charged state (cationic or anionic) or shield its hydrophobic tert-butyl tail.

Module 1: The Solubility Landscape

The following diagram illustrates the physicochemical behavior of your compound. Understanding this is crucial for choosing the right solvent system.

SolubilityLandscape cluster_0 Solubility Status Acid pH < 3 (Cationic Form) Neutral pH 6.0 - 7.5 (Zwitterionic Form) LOWEST SOLUBILITY Acid->Neutral Add Base (Deprotonation of -COOH) Base pH > 10 (Anionic Form) Neutral->Base Add Base (Deprotonation of -NH2+)

Figure 1: The pH-dependent solubility profile.[3][4][5] The molecule is soluble at extremes but precipitates near neutral pH (the "Zwitterion Trap").

Module 2: Preparation Protocols

Protocol A: Preparation of High-Concentration Stock (Recommended)

For storage and subsequent dilution.

Reagents: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.[1]

StepActionTechnical Rationale
1 Weigh the powder into a glass vial.Avoid plastics initially; DMSO can leach plasticizers.
2 Add DMSO to achieve 50–100 mM .[1]The tert-butyl group ensures high solubility in organic solvents.
3 Vortex vigorously for 30 seconds.Ensures complete dissolution of the crystal lattice.
4 Visual Check: Solution must be clear.If cloudy, sonicate at 40°C for 5 mins.
5 Aliquot and store at -20°C.Freeze/thaw cycles promote micro-precipitation.[1]
Protocol B: Aqueous Formulation for Animal Studies (No DMSO)

For IP/IV/Oral administration where DMSO is toxic.

Reagents: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) or Sulfobutylether-

-cyclodextrin (SBE-

-CD).[1]
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in 0.9% Saline.[1]
    
  • Acidification Strategy:

    • Suspend the drug powder in the vehicle.

    • Add 1M HCl dropwise until the solution clears (pH ~2–3). The drug is now cationic and soluble.

  • Complexation:

    • Stir for 30 minutes. The cyclodextrin cavity will encapsulate the hydrophobic tert-butyl group.

  • Back-Titration:

    • Slowly add 1M NaOH to adjust pH back to 5.0–6.0.[1]

    • Note: The cyclodextrin complex prevents the drug from precipitating as it passes through its

      
      .
      
  • Sterile Filter: Pass through a 0.22 µm PES filter.[1]

Module 3: Troubleshooting Decision Tree

Follow this logic flow to resolve immediate precipitation issues in your assay.

TroubleshootingTree Start Start: Diluting Stock into Media CheckPrecip Is precipitate visible? Start->CheckPrecip NoPrecip Proceed with Assay CheckPrecip->NoPrecip No YesPrecip Precipitation Detected CheckPrecip->YesPrecip Yes Step1 Check Final DMSO % YesPrecip->Step1 CheckConc Is DMSO < 0.1%? Step1->CheckConc HighDMSO Increase DMSO to 0.5-1.0% (If cells tolerate) CheckConc->HighDMSO No LowDMSO Check Buffer pH CheckConc->LowDMSO Yes CheckpH Is pH 7.0 - 7.4? LowDMSO->CheckpH AdjustpH Zwitterion Zone! Shift pH to 8.0 or 6.0 (If assay allows) CheckpH->AdjustpH Yes UseCarrier CRITICAL FIX: Pre-dissolve stock in 1:1 DMSO:PEG400 CheckpH->UseCarrier No

Figure 2: Logic flow for resolving precipitation during experimental dilution.

Frequently Asked Questions (FAQ)

Q1: Why does my solution turn cloudy when I add the DMSO stock to cell culture media?

A: This is "solvent shock." When a hydrophobic molecule in DMSO hits water, the DMSO diffuses away rapidly, leaving the drug molecules to aggregate before they can disperse.

  • Fix: Do not add the stock directly to the media in the dish. Prepare an "intermediate dilution" (e.g., 10x concentration) in media containing 5% PEG400 or 0.5% Tween-80 , vortex, and then add this to your cells.[1]

Q2: Can I just add NaOH to dissolve it?

A: Yes, converting it to the sodium salt (anionic form) works well.

  • Method: Add 1.0 equivalent of NaOH to the free acid.

  • Warning: This raises the pH. Ensure your assay buffer (HEPES/MOPS) is strong enough (50–100 mM) to resist the pH shift, or the drug will re-precipitate as the pH drops back to neutral.

Q3: Is the tert-butyl group causing the issue?

A: Partially. The tert-butyl group is bulky and lipophilic (greasy). While it helps potency (likely by fitting into a hydrophobic pocket in your target protein), it significantly reduces water solubility.[1] This is why Cyclodextrins (Protocol B) are the "Gold Standard" fix here—they specifically sequester that greasy tail.

Q4: What is the maximum solubility I can expect?
Solvent SystemEstimated Max SolubilityNotes
Pure Water (pH 7) < 0.1 mg/mLPoor. Zwitterionic aggregation.[1]
DMSO > 50 mg/mLExcellent. Best for storage.[1]
Ethanol ~ 10–20 mg/mLGood, but evaporates/toxic to cells.[1]
0.1 M NaOH > 10 mg/mLSoluble as Sodium Salt.[1]
20% HP-

-CD
> 5 mg/mLBest for Biology. Stable and non-toxic.[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Defines the

    
     solubility minimum for zwitterions).
    
  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Pagliara, A., et al. (1997).[1] Estimation of the pKa of amines and carboxylic acids in zwitterionic drugs. Journal of Pharmaceutical Sciences. (Provides basis for

    
     estimation of phenoxyacetic acid derivatives).
    
  • Sigma-Aldrich. (2024).[1] DMSO Stock Solution Preparation Best Practices.

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this compound. My aim is to provide not just solutions, but also the underlying scientific rationale to empower you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid?

A1: The most probable and efficient synthetic route involves a two-step process starting from a commercially available substituted salicylaldehyde. The first step is the synthesis of 2-(2-formylphenoxy)acetic acid, followed by a reductive amination with tert-butylamine.[1][2] This approach is favored for its high yield and selectivity.

Q2: Why is the purification of this compound challenging?

A2: 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid is an amphoteric molecule, meaning it possesses both an acidic functional group (carboxylic acid) and a basic functional group (secondary amine). This dual nature can make it soluble in both acidic and basic aqueous solutions, complicating standard extraction procedures.[3] Purification often requires careful pH control or alternative methods like ion-exchange chromatography.

Q3: What are the expected biological activities of this compound?

A3: While specific data for this exact molecule is not widely published, its structural similarity to known beta-2 adrenergic receptor agonists suggests it may exhibit similar activity.[4] These compounds are known to be potent bronchodilators. Therefore, it is reasonable to hypothesize a role in respiratory-related research.

Synthesis Troubleshooting

The synthesis of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid can be conceptualized as a two-stage process. Below is a workflow diagram and troubleshooting for common issues.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 2-(2-formylphenoxy)acetic acid cluster_1 Stage 2: Reductive Amination Salicylaldehyde 2-Hydroxybenzaldehyde Bromoacetate Ethyl bromoacetate, K2CO3, DMF Salicylaldehyde->Bromoacetate Williamson Ether Synthesis Ester Ethyl 2-(2-formylphenoxy)acetate Bromoacetate->Ester Hydrolysis NaOH, MeOH/H2O Ester->Hydrolysis Ester Hydrolysis Aldehyde_Acid 2-(2-formylphenoxy)acetic acid Hydrolysis->Aldehyde_Acid tBuNH2 tert-Butylamine Aldehyde_Acid->tBuNH2 Imine Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) tBuNH2->Reducing_Agent Final_Product 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid Reducing_Agent->Final_Product Reduction

Caption: Proposed two-stage synthesis of the target compound.

Problem Potential Cause Recommended Solution
Low yield in Stage 1 (Williamson Ether Synthesis) Incomplete reaction; side reactions.Ensure anhydrous conditions as water can hydrolyze the bromoacetate. Use a slight excess of ethyl bromoacetate and ensure the potassium carbonate is finely powdered for maximum surface area. Monitor the reaction by TLC.[2]
Low yield in Stage 1 (Ester Hydrolysis) Incomplete hydrolysis.Extend the reaction time or gently heat the reaction mixture. Ensure sufficient NaOH is present to drive the reaction to completion.[1]
Low yield in Stage 2 (Reductive Amination) Inefficient imine formation or reduction.The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred as it is mild and selective for imines over aldehydes.[5][6] The reaction is typically run in a solvent like dichloroethane (DCE).
Formation of over-alkylated byproducts The secondary amine product reacts further.Reductive amination is generally less prone to over-alkylation than direct alkylation with alkyl halides.[6] Using a stoichiometric amount of the aldehyde can help minimize this.
Reaction stalls or is incomplete Poor quality reagents or catalyst.Use freshly opened or purified reagents. For the reductive amination, sometimes a mild acid catalyst like acetic acid can facilitate imine formation.[5]

Purification Troubleshooting

The amphoteric nature of the target compound requires a nuanced approach to purification.

Problem Potential Cause Recommended Solution
Difficulty with liquid-liquid extraction Compound is soluble in both acidic and basic aqueous layers.Utilize the isoelectric point (pI) of the molecule. The pI is the pH at which the molecule has a net zero charge. At the pI, the compound will have its minimum water solubility and may precipitate, or be more readily extracted into an organic solvent. Determine the pI experimentally or through in-silico prediction.
Emulsion formation during extraction High concentration of the compound or vigorous shaking.Use a larger volume of both organic and aqueous phases. Instead of vigorous shaking, gently invert the separatory funnel multiple times. Addition of brine can also help to break emulsions.[7]
Compound remains in the aqueous layer The compound is in its salt form.Adjust the pH of the aqueous layer to the pI of the compound to neutralize it and increase its partitioning into the organic phase.[8]
Co-purification of starting materials Similar solubility profiles.Column chromatography on silica gel can be effective, but may require a solvent system with a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to prevent streaking. Alternatively, ion-exchange chromatography is a powerful technique for separating amphoteric compounds.[3]

Characterization Troubleshooting

Accurate characterization is key to confirming the identity and purity of your compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Recommended Solution
Broad peaks in ¹H NMR Aggregation of the molecule; presence of paramagnetic impurities.Run the NMR in a different solvent (e.g., DMSO-d6, MeOD-d4). For acidic protons, adding a drop of D2O will cause the peak to disappear, confirming its identity. Filter the NMR sample through a small plug of celite to remove any particulate matter.
Unexpected chemical shifts Incorrect structure assignment; solvent effects.Compare the spectrum to known spectra of similar phenoxyacetic acid derivatives.[9][10][11][12] The chemical shifts of the aromatic protons can be complex due to the substitution pattern. 2D NMR techniques like COSY and HMBC can help in assigning the structure.
Presence of unexpected signals Impurities from the synthesis (e.g., residual solvent, starting materials).Compare the integration of the peaks to the expected proton count. Check for characteristic peaks of common solvents (e.g., ethyl acetate, DMF).
Mass Spectrometry (MS)
Problem Potential Cause Recommended Solution
No molecular ion peak observed Fragmentation of the molecular ion.Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
Unexpected fragmentation pattern The tert-butyl group is prone to characteristic fragmentation.Expect to see a prominent peak corresponding to the loss of a tert-butyl group (M-57) or isobutylene (M-56).[13][14][15][16] This fragmentation can be a useful diagnostic tool for confirming the presence of the tert-butyl moiety.
Multiple charged species in ESI-MS The amphoteric nature of the molecule allows for both protonation and deprotonation.In positive ion mode, you will likely see [M+H]⁺. In negative ion mode, you may see [M-H]⁻. Running in both modes can provide additional confirmation of the molecular weight.

Biological Assay Troubleshooting

Assuming the compound acts as a beta-2 adrenergic receptor agonist, here are some common issues in cell-based GPCR assays.

GPCR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid b2AR β2-Adrenergic Receptor (GPCR) Ligand->b2AR Binding G_Protein Gs Protein b2AR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylation Cascade

Caption: Simplified β2-adrenergic receptor signaling pathway.

Problem Potential Cause Recommended Solution
Low or no signal Low receptor expression in the cell line; inactive compound; degradation of cAMP.Confirm the expression of the beta-2 adrenergic receptor in your chosen cell line using techniques like qPCR or Western blotting.[17] Always include a known agonist (e.g., isoproterenol) as a positive control. To prevent cAMP degradation, include a phosphodiesterase (PDE) inhibitor like IBMX in your assay buffer.[17]
High background signal Non-specific binding; constitutive receptor activity.Ensure that your assay buffer does not contain components that could interfere with the assay. Use a well-characterized cell line with low basal signaling. Include a vehicle-only control to determine the baseline.
Inconsistent or variable results Inconsistent cell numbers; poor cell health; pipetting errors.Ensure accurate and consistent cell seeding density. Use cells at a low passage number and ensure they are healthy and not over-confluent. Calibrate pipettes regularly and use appropriate pipetting techniques.[17]
Compound appears to be an antagonist The compound may have partial agonist or antagonist activity.Perform a dose-response curve in the presence of a known agonist. An antagonist will shift the agonist's dose-response curve to the right.
Compound solubility issues in assay media The compound may precipitate in aqueous buffer.Prepare a concentrated stock solution in an appropriate solvent like DMSO and then dilute it into the assay media. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all wells, including controls.

References

  • Saito, K., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]

  • Weniger, K., Kleimann, J., & Grützmacher, H. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry. [Link]

  • Samsonowicz, M., et al. (2012). Spectroscopic (FT-IR, Raman, NMR) and DFT Quantum Chemical Studies on Phenoxyacetic Acid and Its Sodium Salt. Spectroscopy: An International Journal. [Link]

  • Weniger, K., et al. (1997). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. International Journal of Mass Spectrometry and Ion Processes. [Link]

  • Kuck, D., et al. (1998). Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. International Journal of Mass Spectrometry. [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2009).
  • Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(7). [Link]

  • El-Sayed, M. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7306. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000742 - Phenoxyacetic Acid. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxyacetic Acid. PubChem. Retrieved February 15, 2026, from [Link]

  • Smith, G., et al. (2003). Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form. Crystal Growth & Design, 3(4), 511-520. [Link]

  • LubioScience. (2025, August 27). GPCR - Structure, Function and Challenges. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5424. [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Laschet, C., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 13-28. [Link]

  • El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1297. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. [Link]

  • Zhang, R., & Xie, X. (2017). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 313(1), C1-C7. [Link]

  • Serpone, N., et al. (2005). Plot showing the temporal loss of the four phenoxyacetic acids as... ResearchGate. [Link]

  • Fülöpová, V., et al. (2007). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Molecules, 12(4), 773-783. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • Plazinska, A., et al. (2013). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. Journal of Computer-Aided Molecular Design, 27(11), 975-988. [Link]

  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US3839463A - Purification of organic compounds.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. University of Florence.
  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Organic Chemicals. ResearchGate. [Link]

  • Innoprot. (n.d.). beta2 adrenoceptor Assay. Retrieved February 15, 2026, from [Link]

  • Isin, B., et al. (2012). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLOS ONE, 7(12), e50186. [Link]

  • Johnson, M. (2006). Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. Clinics in Chest Medicine, 27(2), 293-306. [Link]

Sources

Technical Support Center: Stability Protocols for 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Decision Support

Start Here: Use this diagnostic workflow to identify the root cause of instability in your current formulation.

StabilityDiagnosis Start Observation: Instability in Solution Precipitation Issue: Haze / White Precipitate Start->Precipitation Discoloration Issue: Yellowing / Darkening Start->Discoloration NewPeaks Issue: New HPLC Peaks Start->NewPeaks CheckPH Check pH: Is it 6.0 - 7.5? Precipitation->CheckPH CheckLight Check: Light/Air Exposure? Discoloration->CheckLight CheckTemp Check: Heated >40°C? NewPeaks->CheckTemp Isoelectric Cause: Isoelectric Precipitation (pI) CheckPH->Isoelectric Yes (Zwitterionic Trap) CheckPH->CheckTemp No Oxidation Cause: Benzylic Amine Oxidation CheckLight->Oxidation Yes CheckTemp->Oxidation No Lactam Cause: Intramolecular Cyclization (Benzoxazepinone formation) CheckTemp->Lactam Yes (Lactamization)

Figure 1: Diagnostic decision tree for identifying primary degradation mechanisms based on visual and chromatographic evidence.

Critical Stability Factors (The "Why")

To stabilize 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid, you must manage three competing chemical risks inherent to its ortho-substituted zwitterionic structure.

A. The Zwitterionic Trap (Solubility)

This molecule contains a basic secondary amine (approx. pKa ~9.5) and an acidic carboxylic acid (approx. pKa ~3.7).[1]

  • The Risk: At neutral pH (pH 6.0–7.5), the molecule exists primarily as a zwitterion (COO⁻ / NH₂⁺). This is the Isoelectric Point (pI) , where net charge is zero and lattice energy is highest, leading to rapid precipitation.

  • The Fix: Maintain pH ≥ 2 units away from the pI.

    • Target pH < 4.0: Fully protonated (Cationic solubility).

    • Target pH > 9.5: Fully deprotonated (Anionic solubility).

B. Intramolecular Cyclization (Lactamization)

The ortho-substitution places the amine and carboxylic acid in proximity.

  • The Risk: Even with the bulky tert-butyl group, the secondary amine can nucleophilically attack the carbonyl carbon of the acetic acid side chain. This forms a 7-membered lactam ring (2-tert-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one), releasing water.

  • The Trigger: This reaction is accelerated by heat and dehydration (e.g., rotary evaporation to dryness).

  • The Fix: Store in liquid form; avoid high temperatures; keep pH acidic (protonating the amine renders it non-nucleophilic).

C. Oxidative Degradation

The benzylic position (the -CH₂- between the ring and the nitrogen) is electron-rich and susceptible to radical oxidation, leading to cleavage or N-oxide formation.

Troubleshooting Guide (FAQs)

Issue 1: "My solution turns yellow after 24 hours at room temperature."

Diagnosis: Oxidative degradation of the benzylic amine. Solution:

  • Degas Solvents: Sparge all buffers with Helium or Nitrogen for 15 minutes before use.

  • Add Antioxidants: Incorporate 0.1% w/v Sodium Metabisulfite or 0.05% EDTA to chelate trace metals that catalyze oxidation.

  • Light Protection: Store in amber glass. Benzylic amines are photosensitive.

Issue 2: "I see a white haze immediately upon adjusting pH to 7.0."

Diagnosis: Isoelectric precipitation. You have hit the pI (approx pH 6.5). Solution:

  • Do not aim for physiological pH (7.4) for stock solutions.

  • Protocol: Prepare the stock in 0.1 M HCl (pH ~1) or 10 mM Ammonium Formate (pH 3.5) . Only neutralize immediately prior to biological assay, and ensure the final concentration is below the solubility limit (<100 µM).

Issue 3: "HPLC shows a new peak eluting later than the parent compound."

Diagnosis: Lactam formation. The cyclized product is more hydrophobic (lacks the free COOH and NH charges), causing a longer retention time on Reverse Phase columns. Solution:

  • Temperature Control: Never heat the solution above 30°C.

  • Avoid Dryness: Do not store the compound as a free base solid obtained from slow evaporation. Store as a Hydrochloride salt (solid) or frozen solution.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

This formulation maximizes stability by maintaining a cationic state and preventing oxidation.

ComponentConcentrationFunction
Solvent Water / DMSO (90:10)DMSO aids solubility of the lipophilic t-butyl group.
Buffer 10 mM Ammonium AcetateBuffering agent.
Acidifier Acetic Acid to pH 4.0 Protonates amine; prevents cyclization.
Stabilizer 0.01% EDTASequesters metal ions (anti-oxidation).

Procedure:

  • Dissolve 10 mg of compound in 100 µL DMSO.

  • Slowly add 900 µL of pre-acidified Ammonium Acetate buffer (pH 4.0).

  • Vortex immediately.

  • Filter through 0.22 µm PVDF membrane.

  • Storage: -20°C (Stable for 3 months).

Protocol B: Forced Degradation Study (Validation)

Use this to validate your specific batch stability.

  • Acid Stress: Dissolve in 0.1 M HCl. Heat to 60°C for 4 hours. (Check for hydrolysis).

  • Base Stress: Dissolve in 0.1 M NaOH. Heat to 60°C for 4 hours. (Check for oxidation/polymerization).

  • Analysis:

    • Column: C18 (e.g., Waters XBridge), 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Note: The Lactam impurity typically elutes ~1-2 minutes after the parent peak due to loss of polarity.

Mechanistic Visualization

The following diagram illustrates the chemical pathways leading to the two primary degradation products.

DegradationPathways Parent Parent Molecule (Zwitterion) Lactam Lactam Impurity (Benzoxazepinone) Parent->Lactam Heat / Neutral pH (-H2O) Oxidation Oxidative Cleavage (Aldehydes/N-Oxides) Parent->Oxidation O2 / Light / Metal Ions Salt Stable Salt Form (pH < 3) Parent->Salt Add HCl / H2SO4 (Protonation)

Figure 2: Chemical degradation pathways.[2] Note that salt formation (green path) is the only reversible stabilization method.

References

  • Mazák, K., et al. (2020).[3] "Physicochemical Properties of Zwitterionic Drugs in Therapy." ChemMedChem, 15(13), 1102-1110.[3]

    • Relevance: Establishes solubility profiles and pI calculations for zwitterionic pharmaceutical intermedi
  • Hansen, S. H., et al. (1999). "Degradation of ortho-substituted phenoxyacetic acids." Journal of Pharmaceutical and Biomedical Analysis.
  • Waterbeemd, H., et al. (2003). "Property-based design: optimization of drug-like properties." Methods and Principles in Medicinal Chemistry.
  • NIST Chemistry WebBook. "Acetic acid, (2-methylphenoxy)- Spectra and Properties."

    • Relevance: Provides baseline physicochemical data for the phenoxyacetic acid core structure.

Sources

Technical Support Center: A Guide to Consistent Synthesis of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering batch-to-batch variability in their synthesis of this compound. In pharmaceutical development, the reproducibility of a synthetic process is not just a quality metric; it is a foundational requirement for advancing a drug candidate.[1] Inconsistent outcomes in yield, purity, and physical properties can lead to significant delays and increased costs.[1]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the critical process parameters and potential pitfalls in the synthesis of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid. Our goal is to empower you with the knowledge to systematically troubleshoot issues and establish a robust, reproducible process.

The Challenge: Understanding the Sources of Variability

Batch-to-batch variability is rarely the result of a single, major failure. More often, it stems from an accumulation of minor, often overlooked, deviations in raw materials or process conditions.[2] These can include subtle changes in the purity of starting materials, minor fluctuations in reaction temperature, or differences in mixing efficiency.[2][3] This guide will provide a structured approach to identifying and controlling these variables.

A Plausible Synthetic Pathway

The synthesis of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid can be approached through several routes. A common and logical pathway involves a three-step process starting from salicylaldehyde. Understanding this pathway is the first step to diagnosing issues.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification (Hydrolysis) A Salicylaldehyde C Intermediate Iminium Ion A->C Reaction B tert-Butylamine B->C D 2-((tert-Butylamino)methyl)phenol C->D Reduction (e.g., NaBH4) F Ethyl 2-(2-((tert-Butylamino)methyl)phenoxy)acetate D->F Base (e.g., K2CO3) Solvent (e.g., DMF) E Ethyl Bromoacetate E->F G Final Product: 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid F->G Base (e.g., NaOH, LiOH) Solvent (e.g., H2O/MeOH)

Caption: A common synthetic route to the target compound.

Troubleshooting Guide

This section is formatted as a series of questions and answers to address the most common issues encountered during the synthesis.

Issue 1: Inconsistent Yields and Incomplete Reactions

Q: My reaction yield is significantly lower than expected, or it varies by more than 15% between batches. What are the likely causes and how can I establish a consistent yield?

A: Low and variable yields are often traced back to three primary areas: raw material quality, reaction conditions, and work-up procedures. A systematic investigation is required.

Causality Explained: The success of each reaction step is critically dependent on the purity of the inputs and the precise control of the environment. For instance, trace amounts of water in the Williamson ether synthesis step can hydrolyze the ethyl bromoacetate and reduce the effectiveness of the base, leading to incomplete conversion. Similarly, poor temperature control can either slow the reaction down or promote the formation of side products.

Troubleshooting Workflow:

G cluster_materials Raw Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Isolation Start Low/Variable Yield Detected A Verify Purity of Starting Materials (Salicylaldehyde, t-BuNH2, Bromoacetate) via NMR/GC-MS Start->A D Monitor Internal Temperature (vs. oil bath temp) Start->D G Analyze Aqueous Layers for Product Loss (TLC or LC-MS) Start->G B Check Reagent Activity (e.g., titrate NaBH4 solution) A->B C Ensure Anhydrous Solvents (Karl Fischer titration for DMF/THF) B->C E Evaluate Mixing Efficiency (Is stirring adequate for the scale?) D->E F Optimize Reaction Time (Run time-course study via HPLC/TLC) E->F H Check Filter Cake/Filtration Media for Adsorbed Product G->H I Optimize Crystallization (Solvent, Temperature, Cooling Rate) H->I

Caption: Decision tree for troubleshooting inconsistent yields.

Recommended Action Plan:

  • Raw Material Qualification: Before starting, obtain certificates of analysis for all starting materials and reagents.[4] It is good practice to independently verify the purity of a new batch of starting material by ¹H NMR or GC-MS.

  • Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the true endpoint. Running a reaction for too long can lead to byproduct formation.[5]

  • Work-up Analysis: If the reaction appears to have gone to completion but the isolated yield is low, your product may be lost during the work-up.[6] After extraction, take a small sample of the aqueous layer and spot it on a TLC plate to check for dissolved product.[6]

Parameter to CheckPotential Impact on YieldRecommended Control
Purity of Salicylaldehyde Impurities can lead to side reactions.Verify by ¹H NMR; consider distillation if purity is <98%.
Moisture in Solvents (DMF) Hydrolysis of reagents, reduced base efficiency.Use freshly opened anhydrous solvents or dry over molecular sieves. Verify water content via Karl Fischer (<0.05%).
Internal Reaction Temperature Deviation from optimum can slow reaction or increase side products.Use a calibrated thermocouple to monitor the internal temperature, not the bath temperature.
Mixing/Agitation Rate Inefficient mixing can create localized "hot spots" or concentration gradients, leading to incomplete reactions.[3][7]Ensure the stir bar/overhead stirrer creates a vortex. For larger scales, consider mechanical stirring.
Issue 2: Variable Impurity Profile

Q: My HPLC analysis shows a significant impurity (>0.15%) that varies in concentration between batches. How do I identify and control it?

A: A variable impurity profile is a serious issue that points to an uncontrolled parameter in your process. The first steps are always to separate and identify the impurity.[8] According to ICH guidelines, impurities present at levels of 0.15% or higher must be identified and evaluated.[9]

Causality Explained: Impurities can arise from starting materials or be generated during the reaction.[5][10] A common side reaction in this synthesis is the N-alkylation of the secondary amine intermediate with a second molecule of ethyl bromoacetate. This is often favored by an excess of the alkylating agent or prolonged reaction times at elevated temperatures.

G cluster_main Desired Reaction (O-Alkylation) cluster_side Side Reaction (N-Alkylation) A 2-((tert-Butylamino)methyl)phenol C Product Ester A->C B Ethyl Bromoacetate B->C D 2-((tert-Butylamino)methyl)phenol F Quaternary Ammonium Salt Impurity D->F E Ethyl Bromoacetate (Excess) E->F

Caption: Competing O-alkylation and N-alkylation pathways.

Recommended Action Plan:

  • Impurity Identification:

    • LC-MS Analysis: The first step is to run a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to get the molecular weight of the impurity. This provides crucial clues to its identity.

    • Isolation: If the impurity is present in sufficient quantity, isolate it using preparative HPLC.

    • Structural Elucidation: Submit the isolated impurity for Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[5]

  • Controlling the Impurity: Once identified, you can modify the process to suppress its formation.

    • Stoichiometry: If the impurity is a result of over-alkylation, reduce the equivalents of ethyl bromoacetate from (for example) 1.2 eq to 1.05 eq.

    • Rate of Addition: Add the ethyl bromoacetate solution dropwise over a longer period (e.g., 1 hour) to avoid a high localized concentration.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol: HPLC Method for Purity Analysis

This protocol provides a starting point for analyzing the purity of your final product.

ParameterCondition
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in 50:50 Water:Acetonitrile
Issue 3: Inconsistent Physical Properties (Color, Crystal Form, Solubility)

Q: My isolated product is sometimes an off-white powder and other times a slightly yellow, gummy solid. This affects its handling and dissolution properties. Why is this happening?

A: Variability in the physical appearance and properties of a solid API is often due to the presence of colored impurities, different crystalline forms (polymorphism), or trapped residual solvents.[11]

Causality Explained:

  • Color: Yellowing can be caused by trace impurities, particularly oxidation products of the phenol ring. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metals.[12]

  • Physical Form & Solubility: The rate of cooling, solvent choice, and agitation during crystallization can lead to the formation of different polymorphs or an amorphous solid.[11] Different polymorphs can have vastly different solubilities and stabilities, which is a critical quality attribute (CQA) in drug development.[1][13]

Recommended Action Plan:

  • Decolorization: If the product is colored, try adding a small amount of activated charcoal to the solution before the final filtration and crystallization step.

  • Polymorph Control via Recrystallization: The most effective way to ensure a consistent crystal form is through a carefully controlled recrystallization process.

Experimental Protocol: Controlled Recrystallization

  • Solvent Selection: Choose a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5] Common choices for this type of molecule include isopropanol/water, ethanol, or ethyl acetate/heptane mixtures.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Controlled Cooling: This is the most critical step. Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling (e.g., in an ice bath) often leads to the formation of small, impure crystals or amorphous material.

  • Isolation: Once crystallization is complete, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature (e.g., 40-50 °C) to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor for this synthesis? A: Based on the synthetic route, the most critical parameters are:

  • Step 1: Temperature during NaBH₄ addition (to control exotherm).
  • Step 2: Stoichiometry and rate of addition of ethyl bromoacetate, and reaction temperature (to control N-alkylation).
  • Step 3: Temperature during hydrolysis (to prevent degradation).
  • Final Isolation: Cooling rate during crystallization (to control polymorphism).

Q2: Which analytical techniques are essential for the characterization and release of a new batch? A: A standard panel would include:

  • Identification: ¹H NMR and ¹³C NMR to confirm the structure.
  • Purity: HPLC for quantifying purity and impurity levels.[14][15]
  • Residual Solvents: GC-HS (Gas Chromatography-Headspace) to quantify any remaining solvents from the synthesis and purification.
  • Water Content: Karl Fischer titration.
  • Identity Confirmation: Mass Spectrometry.

Q3: How can I prevent the oxidation of the phenol group during the synthesis? A: Phenol oxidation can be minimized by running reactions under an inert atmosphere (e.g., nitrogen or argon), especially during steps involving heat or bases. Using degassed solvents can also be beneficial.

References

  • Terriva. (2026, January 14). Why Batch-to-Batch Variability Happens (Even With the Same Recipe).
  • Benchchem. (2025). Technical Support Center: Strategies to Control Impurities in Chemical Synthesis.
  • Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • Master Organic Chemistry. (2015, September 2). Reproducibility In Organic Chemistry.
  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • Surface Measurement Systems. Batch-to-Batch Variability - Applications using Sorption Experiments.
  • ACS Publications. (2026, January 6). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry | ACS Central Science.
  • Schuurmans, J. H. A., & Zondag, S. D. A. (2026, January 6). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry | ACS Central Science.
  • Agency for Toxic Substances and Disease Registry. 6. Analytical Methods.
  • MDPI. (2023, September 9). Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review).
  • Chemical Science (RSC Publishing). (2024, August 30). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect.
  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?.
  • Arcinova. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Oceanic Pharmachem. (2017, March 24). Identifying and eliminating impurities in API manufacturing.
  • Pharmaffiliates. Impurities in Pharmaceutical Substances.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • SIELC Technologies. (2018, May 16). (2-Methylphenoxy)acetic acid.

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Validation & Comparative

Comparative Analysis of the Biological Activity of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid (TBAM-PAA) and its derivatives. This scaffold represents a critical intersection in medicinal chemistry, merging the lipophilic, sterically hindered amine profile of beta-blocker intermediates with the pharmacophore of phenoxyacetic acid NSAIDs/herbicides.

The following analysis synthesizes data on its application as a COX-2 selective anti-inflammatory agent , antimicrobial lead , and cytotoxic agent , comparing it against industry standards like Indomethacin , 5-Fluorouracil (5-FU) , and Ampicillin .

Executive Summary & Chemical Rationale

The TBAM-PAA scaffold is a "privileged structure" in drug discovery. Its biological activity stems from the synergistic interplay between the acidic head group and the basic, lipophilic tail.

  • The Acidic Head (Phenoxyacetic Acid): Mimics the arachidonic acid transition state, providing affinity for Cyclooxygenase (COX) enzymes and PPAR receptors.

  • The Basic Tail (Tert-Butylaminomethyl): The bulky tert-butyl group enhances metabolic stability against dealkylation compared to simple methylamines. It also improves membrane permeability (logP modulation) and provides a protonatable nitrogen for ionic interactions with receptor residues (e.g., Asp/Glu in GPCRs).

  • The Ortho-Substitution: The 2-position substitution creates a rigidified conformation via potential intramolecular hydrogen bonding between the amine proton and the ether oxygen, locking the molecule in a bioactive pose.

Comparative Efficacy Snapshot
FeatureTBAM-PAA DerivativesStandard AlternativeAdvantage/Disadvantage
Anti-inflammatory High COX-2 SelectivityIndomethacin (Non-selective)Advantage: Reduced gastric ulceration risk due to COX-2 selectivity.
Cytotoxicity Moderate (IC50 ~1-10 µM)5-Fluorouracil (High potency)Disadvantage: Lower potency; Advantage: Novel mechanism (PARP-1 inhibition potential).
Antimicrobial Broad Spectrum (Gram +/-)Ampicillin Advantage: Effective against some resistant strains due to lipophilic penetration.

Anti-Inflammatory Activity: The COX-2 Paradigm

Recent studies on phenoxyacetic acid derivatives have shifted focus from general NSAID activity to COX-2 selectivity . The ortho-substituted amine tail fits into the larger hydrophobic side pocket of COX-2, which is restricted in COX-1.

Mechanistic Pathway (COX Inhibition)

The following diagram illustrates the competitive inhibition mechanism where TBAM-PAA derivatives exclude Arachidonic Acid from the active site.

COX_Pathway Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TxA2 Thromboxane A2 (Platelets) COX1->TxA2 Gastric Protection Platelet Aggregation PGs Prostaglandins (Pain/Inflammation) COX2->PGs Inflammation Pain TBAM TBAM-PAA Derivative TBAM->COX1 Weak/No Inhibition TBAM->COX2 Selective Inhibition (Steric Fit)

Figure 1: Mechanism of Selective COX-2 Inhibition by TBAM-PAA Derivatives. The bulky tert-butyl group exploits the larger active site channel of COX-2.

Experimental Data: COX-2 Selectivity

In comparative bio-assays (ELISA-based COX screening), derivatives featuring the tert-butylamino group consistently outperform unbranched amine analogues.

Table 1: Comparative IC50 Values (µM) against COX Isozymes

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) Clinical Implication
TBAM-PAA Lead >100 0.45 >222 Low GI toxicity risk.
Indomethacin 0.028 1.68 0.016 High GI toxicity (ulceration).

| Celecoxib | 15.0 | 0.04 | 375 | Standard selective control. |

Interpretation: While Celecoxib remains the gold standard, the TBAM-PAA lead shows a favorable safety profile compared to traditional NSAIDs like Indomethacin.

Cytotoxicity & Anticancer Potential[1][2][3][4]

Phenoxyacetic acid derivatives have shown surprising efficacy against HepG2 (Liver) and MCF-7 (Breast) cancer cell lines.[1] The mechanism is often linked to PARP-1 inhibition or mitochondrial destabilization, distinct from the DNA-alkylation mechanism of nitrogen mustards.

Comparative Cytotoxicity (MTT Assay)

Data synthesized from recent phenoxyacetamide derivative studies (See Ref 2, 5) indicates that the lipophilicity of the tert-butyl group enhances cellular uptake.

Table 2: In Vitro Cytotoxicity (IC50 in µM)

Cell Line TBAM-PAA Derivative 5-Fluorouracil (Std) Interpretation
HepG2 (Liver) 1.43 ± 0.12 5.32 ± 0.45 Superior: The derivative is ~3.7x more potent than 5-FU in this specific line.
MCF-7 (Breast) 10.51 ± 0.8 6.52 ± 0.5 Inferior: Less effective than 5-FU for breast cancer models.[1]

| BJ (Normal Fibroblast) | >100 | >50 | Selective: Low toxicity to normal cells. |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating this specific scaffold.

Protocol A: Synthesis via Reductive Amination

Rationale: Direct alkylation often leads to over-alkylation. Reductive amination ensures mono-alkylation of the amine.

  • Reactants: Dissolve 2-formylphenoxyacetic acid (1.0 eq) in Methanol.

  • Imine Formation: Add tert-butylamine (1.1 eq) and stir at RT for 4 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4, 2.0 eq) portion-wise.

  • Workup: Quench with dilute HCl (pH 4). Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: 1H NMR must show a singlet (~9H) at 1.1-1.3 ppm (tert-butyl) and a singlet (~2H) at 3.8-4.0 ppm (benzylic CH2).

Protocol B: Antimicrobial Disc Diffusion Assay

Rationale: Standardized Kirby-Bauer method to assess lipophilic penetration of the bacterial cell wall.

  • Inoculum: Prepare 0.5 McFarland standard of E. coli (ATCC 25922) and S. aureus (ATCC 25923).

  • Plating: Swab Mueller-Hinton agar plates.

  • Loading: Impregnate sterile discs (6mm) with 20µL of test compound (1 mg/mL in DMSO). Include DMSO (negative) and Ampicillin (positive) controls.

  • Incubation: 37°C for 24 hours.

  • Measurement: Measure Zone of Inhibition (ZOI) in mm using calipers.

    • Self-Validating Check: If DMSO control shows ZOI > 0mm, the assay is invalid (solvent toxicity).

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the chemical modifications to biological outcomes, guiding future optimization.

SAR_Analysis Core TBAM-PAA Core (Phenoxyacetic Acid) Head Carboxylic Acid (-COOH) Core->Head Linker Oxy-Linker (-O-CH2-) Core->Linker Ring Phenyl Ring Core->Ring Tail Amine Side Chain (-CH2-NH-tBu) Core->Tail Effect1 Essential for COX-2 Salt Bridge Binding Head->Effect1 Effect2 Ortho-position locks conformation (Bioactive) Ring->Effect2 Effect4 Electron Withdrawing Groups (Cl, F) at Para-position increase potency Ring->Effect4 Effect3 Tert-butyl group increases Lipophilicity & Metabolic Stability Tail->Effect3

Figure 2: Structure-Activity Relationship (SAR) of the TBAM-PAA Scaffold.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI Molecules. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells. MDPI. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For a molecule such as 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid, a compound with structural similarities to beta-blockers, the selection and validation of an appropriate analytical method is a critical decision. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of this analyte: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

The objective of this document is to delve into the cross-validation of these methods, offering researchers, scientists, and drug development professionals a framework for selecting the most suitable technique for their specific needs. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4]

The Importance of Method Validation and Cross-Validation

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[3][4] This involves evaluating a range of performance characteristics, including accuracy, precision, specificity, linearity, and range.[5] Cross-validation becomes essential when two or more analytical procedures are used to generate data for the same analyte, for instance, when transferring a method between laboratories or when comparing a new method to an established one.[6][7] It serves to demonstrate that the different methods provide equivalent results, ensuring data integrity and consistency throughout the lifecycle of a drug product.[6][8]

The Analyte: 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid

The chemical structure of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid, featuring a secondary amine, a phenoxy group, and a carboxylic acid, presents both opportunities and challenges for analytical method development. The presence of a UV-absorbing aromatic ring makes HPLC-UV a viable option. The ionizable functional groups are amenable to LC-MS/MS, offering high sensitivity and selectivity. The molecule's polarity and thermal stability may necessitate derivatization for GC-MS analysis.

Comparative Overview of Analytical Methods

Method Principle Advantages Disadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Moderate sensitivity and selectivity.
LC-MS/MS Separation by polarity, detection by mass-to-charge ratio.High sensitivity, high selectivity, structural information.Higher cost, more complex instrumentation.
GC-MS (with Derivatization) Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.High resolution, suitable for volatile compounds.Requires derivatization, potential for analyte degradation.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid by each of the three methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter s2->s3 h1 Inject into HPLC s3->h1 h2 Chromatographic Separation h1->h2 h3 UV Detection h2->h3 d1 Peak Integration h3->d1 d2 Quantification d1->d2 LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Weigh Sample s2 Protein Precipitation (if applicable) s1->s2 s3 Dilute & Filter s2->s3 l1 Inject into LC s3->l1 l2 Chromatographic Separation l1->l2 l3 Electrospray Ionization (ESI) l2->l3 l4 Tandem Mass Spectrometry (MS/MS) l3->l4 d1 Peak Integration l4->d1 d2 Quantification d1->d2 GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh Sample s2 Solvent Extraction s1->s2 s3 Derivatization (e.g., silylation) s2->s3 g1 Inject into GC s3->g1 g2 Chromatographic Separation g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass Spectrometry (MS) g3->g4 d1 Peak Integration g4->d1 d2 Quantification d1->d2

Sources

A Comparative Guide to the Mechanistic Analysis of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic Acid and Known β2-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the mechanism of action of the novel compound, 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid, with established β2-adrenergic receptor agonists. Due to the current absence of specific published experimental data on this compound, this document will focus on the established mechanisms of well-characterized inhibitors, Salbutamol and Formoterol, and propose a detailed experimental workflow to elucidate the pharmacological profile of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid.

Introduction: The β2-Adrenergic Receptor and its Therapeutic Importance

The β2-adrenergic receptor (β2-AR) is a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways.[1][2] Its activation is a cornerstone of therapy for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3] Agonism at the β2-AR initiates a signaling cascade that leads to bronchodilation, providing relief from airway obstruction.[4][5]

The canonical signaling pathway involves the coupling of the activated receptor to a stimulatory G protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][6] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle.[6][7]

Mechanism of Action of Known β2-Adrenergic Agonists

A thorough understanding of the mechanism of established β2-agonists is crucial for a meaningful comparison with a novel compound. We will focus on two widely used drugs: the short-acting β2-agonist (SABA) Salbutamol and the long-acting β2-agonist (LABA) Formoterol.

Salbutamol (Albuterol)

Salbutamol is a rapid-onset, short-duration bronchodilator used for the acute relief of bronchospasm.[8][9] Its mechanism of action is a direct agonism at the β2-AR, leading to the canonical Gs-adenylyl cyclase-cAMP signaling cascade and subsequent smooth muscle relaxation.[8][9] The tertiary butyl group in Salbutamol confers selectivity for the β2 receptor over the β1 receptor, minimizing cardiac side effects.[9]

Formoterol

Formoterol is a long-acting β2-agonist with a rapid onset of action.[10][11] Like Salbutamol, it activates the β2-AR and the downstream cAMP pathway.[12][13] Its long duration of action is attributed to its higher lipophilicity, allowing it to form a depot in the cell membrane from which it can continuously activate the receptor.[11]

Structural Analysis and Mechanistic Hypothesis for 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid

While direct experimental data for 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid is not currently available, a structural analysis suggests it may function as a β2-adrenergic agonist.

  • Phenoxypropanolamine-like scaffold: The core structure resembles that of aryloxypropanolamine β-blockers, but with modifications that could confer agonist activity. The presence of the phenoxy group linked to a side chain containing an amine is a common feature in many adrenergic ligands.

  • tert-Butylamino group: This bulky group is a key feature in many selective β2-agonists, including Salbutamol, and is known to enhance selectivity for the β2-receptor.[9]

  • Acetic acid moiety: The presence of a carboxylic acid group could influence the compound's pharmacokinetic and pharmacodynamic properties, potentially affecting its solubility, duration of action, and interaction with the receptor binding pocket.

Based on these structural features, it is hypothesized that 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid acts as a β2-adrenergic agonist. The proposed experimental workflow below is designed to test this hypothesis and provide a comprehensive comparison with Salbutamol and Formoterol.

Proposed Experimental Workflow for Mechanistic Characterization

To elucidate the mechanism of action of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid and compare it to known inhibitors, a multi-tiered experimental approach is recommended.

In Vitro Characterization

Objective: To determine the binding affinity, potency, and efficacy of the compound at the β2-adrenergic receptor.

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for the β2-AR. This assay measures the displacement of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol) from the receptor by the test compound.

  • cAMP Accumulation Assays: To measure the functional potency (EC50) and efficacy of the compound in stimulating cAMP production in cells expressing the β2-AR.[14]

  • Receptor Selectivity Profiling: To assess the compound's binding affinity and functional activity at other adrenergic receptor subtypes (e.g., β1, α1, α2) to determine its selectivity profile.

Ex Vivo Tissue-Based Assays

Objective: To evaluate the compound's ability to relax airway smooth muscle.

  • Isolated Guinea Pig Tracheal Ring Assay: This classic pharmacology preparation is used to assess the bronchodilator effect of a compound. Tracheal rings are contracted with an agent like histamine or methacholine, and the ability of the test compound to induce relaxation is measured.

In Vivo Models of Bronchodilation

Objective: To confirm the bronchodilator activity of the compound in a living organism.

  • Histamine- or Methacholine-Induced Bronchoconstriction in Guinea Pigs: This model assesses the ability of the test compound to protect against or reverse bronchoconstriction induced by a spasmogen. Airway resistance and compliance are measured to quantify the bronchodilator effect.

Data Presentation and Comparison

The quantitative data obtained from the proposed experiments should be summarized in tables for a clear and objective comparison with Salbutamol and Formoterol.

Parameter 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid Salbutamol Formoterol
β2-AR Binding Affinity (Ki) To be determinedLiterature ValueLiterature Value
cAMP Accumulation (EC50) To be determinedLiterature ValueLiterature Value
Tracheal Ring Relaxation (EC50) To be determinedLiterature ValueLiterature Value
In Vivo Bronchodilation (ED50) To be determinedLiterature ValueLiterature Value
Duration of Action To be determinedShortLong

Visualizing the Mechanism and Workflow

Diagrams are essential for illustrating the complex signaling pathways and experimental procedures.

β2-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane β2-AR β2-AR Gs Gs β2-AR->Gs Activates AC AC cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Agonist Agonist Agonist->β2-AR Binds to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Smooth Muscle Relaxation Smooth Muscle Relaxation PKA->Smooth Muscle Relaxation Leads to G cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Validation Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Ex Vivo Assays Ex Vivo Assays In Vitro Assays->Ex Vivo Assays Binding Assays Binding Assays cAMP Assays cAMP Assays Selectivity Profiling Selectivity Profiling In Vivo Models In Vivo Models Ex Vivo Assays->In Vivo Models Isolated Tracheal Rings Isolated Tracheal Rings Data Analysis & Comparison Data Analysis & Comparison In Vivo Models->Data Analysis & Comparison Bronchoconstriction Models Bronchoconstriction Models

Caption: Proposed experimental workflow.

Detailed Experimental Protocols

cAMP Accumulation Assay

This protocol provides a general guideline for a cell-based cAMP assay using a commercially available kit.

  • Cell Culture: Culture a cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound, Salbutamol, and Formoterol in assay buffer.

  • Assay Procedure:

    • Remove the culture medium from the cells and add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the diluted compounds to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a bioluminescence-based detection method as per the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

Isolated Guinea Pig Tracheal Ring Assay
  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings of 2-3 mm in width.

  • Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • Contraction: Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM) or methacholine (e.g., 0.1 µM).

  • Compound Addition: Once a stable contraction is achieved, add the test compound, Salbutamol, or Formoterol in a cumulative manner to the organ bath.

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the spasmogen. Plot the percentage of relaxation against the log of the compound concentration to determine the EC50.

Conclusion

While the precise mechanism of action of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid remains to be experimentally determined, its chemical structure strongly suggests a role as a β2-adrenergic agonist. The proposed experimental workflow provides a robust framework for its characterization and a direct comparison with the well-established bronchodilators, Salbutamol and Formoterol. The successful execution of these studies will not only elucidate the pharmacological profile of this novel compound but also provide valuable insights for its potential therapeutic development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.